2,2-Dimethylpiperidin-4-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSRZDZQPQMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-37-7 | |
| Record name | 4-Piperidinone, 2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-Dimethylpiperidin-4-one hydrochloride. The information is intended to support research, development, and manufacturing activities involving this compound. Due to the limited availability of specific experimental data for this molecule, this guide combines available information with established theoretical principles and standard experimental methodologies for analogous compounds.
Chemical Identity and Structure
This compound is a heterocyclic organic compound. The core structure is a piperidine ring, which is a six-membered ring containing one nitrogen atom. This core is modified with two methyl groups at the C2 position and a ketone group at the C4 position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated and associated with a chloride ion, which generally enhances the compound's stability and aqueous solubility compared to its free base form.
This compound serves as a valuable intermediate in organic synthesis. It is particularly utilized in the development of pharmaceuticals, with applications in creating active pharmaceutical ingredients (APIs) for neurological disorders, as well as in the synthesis of agrochemicals like pesticides and herbicides.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride |
| CAS Number | 1303968-37-7 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Canonical SMILES | CC1(CC(=O)CCN1)C.Cl |
Physicochemical Properties
Quantitative experimental data for this compound are not widely published. The following table summarizes the available information and provides estimates for key properties.
Table 2: Physicochemical Data Summary
| Property | Value/Information |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not reported. A general procedure for determination is provided in Section 4.1. |
| Solubility | Not reported. Expected to be soluble in water and polar organic solvents like methanol and ethanol. A general procedure for determination is provided in Section 4.2. |
| pKa | Not reported. The pKa of the protonated piperidine nitrogen is expected to be in the range of 8-10. A general procedure for determination is provided in Section 4.3. |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Spectroscopic Data
| ¹H NMR (Proton NMR) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Methyl Protons (C2-CH₃) | ~1.3 - 1.5 | Singlet | 6H | Two equivalent methyl groups on the same carbon. |
| Methylene Protons (C3-CH₂) | ~2.5 - 2.7 | Singlet or narrow multiplet | 2H | Adjacent to a carbonyl group and a quaternary carbon. |
| Methylene Protons (C5-CH₂) | ~2.8 - 3.0 | Triplet | 2H | Adjacent to a carbonyl group and a methylene group. |
| Methylene Protons (C6-CH₂) | ~3.2 - 3.4 | Triplet | 2H | Adjacent to the protonated nitrogen. |
| Amine Proton (N-H) | ~9.0 - 10.0 | Broad Singlet | 2H | Protonated amine (NH₂⁺), may exchange with D₂O. |
| ¹³C NMR (Carbon NMR) | Predicted Chemical Shift (ppm) | Notes | ||
| Carbonyl Carbon (C4) | ~205 - 210 | Ketone carbon. | ||
| Quaternary Carbon (C2) | ~55 - 60 | Carbon with two methyl groups. | ||
| Methylene Carbon (C6) | ~45 - 50 | Adjacent to the protonated nitrogen. | ||
| Methylene Carbon (C5) | ~40 - 45 | Adjacent to the carbonyl group. | ||
| Methylene Carbon (C3) | ~50 - 55 | Adjacent to the carbonyl group. | ||
| Methyl Carbons (C2-CH₃) | ~25 - 30 | Two equivalent methyl carbons. |
Experimental Protocols
This section details standard methodologies for determining the key physicochemical properties outlined above.
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[1][2]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[3]
-
Completion: The temperature at which the last solid crystal turns into a liquid is recorded as the end of the melting range.[3]
-
Reporting: The melting point is reported as a range. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.[2]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
The pKa of the conjugate acid of the piperidine nitrogen can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Synthesis Pathway
While specific industrial synthesis routes are proprietary, a plausible and common method for preparing 4-piperidone structures is via a double Mannich condensation reaction. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
Caption: Plausible Synthesis Pathway.
Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for this compound. The following information is based on data for structurally related piperidone hydrochloride compounds and should be used as a general guideline.[1] A substance-specific risk assessment should always be conducted before handling.
Table 4: General Safety and Handling Information
| Category | Recommendation |
| Hazard Identification | May cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). May form combustible dust concentrations in air.[1] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Handle in accordance with good industrial hygiene and safety practices.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. If dust generation is likely, use a NIOSH-approved respirator. |
| First Aid Measures | Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1]Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1] |
| Fire-Fighting Measures | Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. Fine dust dispersed in air may be explosive. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1] |
| Storage & Incompatibilities | Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] |
Logical Relationships
The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium. The hydrochloride salt form is typically preferred in pharmaceutical development for its improved solubility and stability.
Caption: Acid-Base Relationship Diagram.
References
An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-one hydrochloride (CAS Number: 1303968-37-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylpiperidin-4-one hydrochloride (CAS: 1303968-37-7) is a heterocyclic organic compound and a key building block in the synthesis of a variety of pharmaceutical agents. Its rigid piperidine core, substituted with gem-dimethyl groups at the 2-position, provides a unique structural scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role as a crucial intermediate in the preparation of Janus kinase (JAK) inhibitors. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1303968-37-7 | [1] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [2] |
| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride | |
| Canonical SMILES | CC1(CC(=O)CCN1)C.Cl | |
| Storage Conditions | Room temperature, dry conditions | [2] |
Synthesis and Characterization
General Synthetic Approach (Hypothetical)
A plausible synthetic route to the free base, 2,2-dimethylpiperidin-4-one, could involve a multi-step process starting from readily available precursors, followed by salt formation.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Data
While detailed spectra are not publicly available, 1H NMR, 13C NMR, IR, and mass spectrometry are standard techniques used to characterize this compound. The availability of 1H NMR spectra for this compound has been noted in chemical databases.[1]
Applications in Medicinal Chemistry
This compound serves as a vital intermediate in the synthesis of complex pharmaceutical molecules. Its primary documented application is in the preparation of pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which have been identified as potent inhibitors of Janus kinases (JAKs).[3]
Role as a Precursor to JAK Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest.
The 2,2-dimethylpiperidine-4-one scaffold provides a key structural element for the synthesis of certain JAK inhibitors. The piperidine ring can be further functionalized to interact with specific residues within the ATP-binding pocket of the JAK enzymes.
Caption: General synthetic scheme for the utilization of the title compound in JAK inhibitor synthesis.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in hematopoiesis, immune development, and inflammation. The inhibition of this pathway is the therapeutic rationale for the use of drugs derived from this compound.
Mechanism of Action of JAK Inhibitors
JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAKs. By blocking the phosphorylation and subsequent activation of STAT proteins, these inhibitors prevent the translocation of STATs to the nucleus and the transcription of target inflammatory genes.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Protocols (Exemplary)
While a specific, validated protocol for the synthesis of a JAK inhibitor from this compound is proprietary, a general experimental workflow can be outlined based on common organic synthesis techniques.
Exemplary Reductive Amination
This protocol describes a general procedure for the reductive amination of a ketone, a key step in the functionalization of the piperidone core.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of potent JAK inhibitors highlights its importance in the development of novel therapeutics for a range of diseases. This guide has provided an overview of its properties, synthetic utility, and the biological rationale for its application. Further research into the development of efficient and scalable synthetic routes to this intermediate and its derivatives will continue to be of high value to the pharmaceutical industry.
References
An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2,2-Dimethylpiperidin-4-one hydrochloride (CAS No: 1303968-37-7). This compound is a key heterocyclic building block used in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical compounds and agrochemicals.[1][2] This guide consolidates available data on its chemical and physical properties, provides generalized experimental protocols for its synthesis and analysis, and includes visualizations to aid in understanding its structural and reactive characteristics.
Molecular Structure and Chemical Properties
This compound is a piperidinone derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom, a ketone functional group at the 4-position, and two methyl groups at the 2-position. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.
The molecular formula for the hydrochloride salt is C₇H₁₄ClNO, and its molecular weight is 163.65 g/mol .[1] The free base, 2,2-Dimethylpiperidin-4-one, has a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol .[1]
Structural Diagram
A 2D representation of the molecular structure is provided below:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| CAS Number | 1303968-37-7 | [1] |
| Melting Point | Not available (For the related 2,2,6,6-Tetramethyl-4-piperidone hydrochloride: 198 °C dec.) | |
| Boiling Point | Not available | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in polar solvents (predicted) |
Synthesis
While a specific detailed protocol for the synthesis of this compound is not widely published, the synthesis of 4-piperidone derivatives is well-established in the literature. A common and effective method is the Mannich reaction.
General Synthetic Approach: Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For the synthesis of substituted 4-piperidones, this typically involves the condensation of an aldehyde, a primary amine (or ammonia), and a ketone.
A plausible synthetic route for 2,2-dimethyl-4-piperidone could involve a variation of the Mannich reaction or a multi-step synthesis starting from simpler precursors, followed by hydrochloride salt formation.
Caption: Generalized synthetic workflow for 4-piperidones.
Generalized Experimental Protocol for Synthesis of 4-Piperidones
The following is a generalized procedure based on the synthesis of similar 4-piperidones. Specific conditions for 2,2-Dimethylpiperidin-4-one would require optimization.
-
Reaction Setup: A suitable ketone, an aldehyde (such as formaldehyde), and a source of ammonia (e.g., ammonium acetate) are combined in a suitable solvent, often a lower alcohol like ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to promote the condensation and cyclization reactions.
-
Workup: After cooling, the reaction mixture is worked up to isolate the free base of the piperidinone. This may involve extraction and purification by chromatography or distillation.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation and Purification: The resulting solid hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the methyl groups. The chemical shifts and coupling constants will be influenced by the adjacent ketone and the gem-dimethyl groups.
| Proton Assignment (Predicted) | Chemical Shift (ppm, Predicted) | Multiplicity (Predicted) |
| NH₂⁺ | Broad singlet | s |
| C3-H₂ | 2.5 - 3.0 | m |
| C5-H₂ | 2.5 - 3.0 | m |
| C6-H₂ | 3.0 - 3.5 | m |
| C2-(CH₃)₂ | 1.0 - 1.5 | s |
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment (Predicted) | Chemical Shift (ppm, Predicted) |
| C=O (C4) | 205 - 220 |
| C-N (C2, C6) | 40 - 60 |
| C-C=O (C3, C5) | 30 - 50 |
| C(CH₃)₂ (C2) | 30 - 50 |
| CH₃ | 20 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹, Predicted) | Intensity |
| N-H stretch (ammonium salt) | 3200 - 2800 | Strong, broad |
| C-H stretch (alkane) | 3000 - 2850 | Strong |
| C=O stretch (ketone) | 1725 - 1705 | Strong |
| N-H bend (ammonium salt) | 1600 - 1500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 127.
Caption: Analytical workflow for structural characterization.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structural features, including the piperidine ring and the ketone functionality, allow for a variety of chemical transformations.
-
Pharmaceutical Synthesis: The piperidine scaffold is a common motif in many biologically active compounds. This molecule can be a precursor for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1]
-
Agrochemical Development: It can also be utilized in the development of new pesticides and herbicides.[1]
-
Combinatorial Chemistry: The ketone group can be readily derivatized, making it a useful building block for the creation of compound libraries for high-throughput screening.
Safety and Handling
Based on safety data sheets for similar compounds, this compound should be handled with appropriate safety precautions. It may cause skin and eye irritation and may be harmful if inhaled or swallowed. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is limited in publicly available literature, this guide provides a comprehensive overview based on the properties of related structures and general chemical principles. The information presented here is intended to be a valuable resource for researchers and professionals working with this and similar heterocyclic compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties and to develop optimized synthetic and analytical protocols.
References
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpiperidin-4-one hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, commencing with the formation of diacetone amine from acetone and ammonia, followed by a cyclization reaction to form the piperidinone ring, and concluding with the formation of the hydrochloride salt. This document outlines the core synthesis pathway, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Core Synthesis Pathway
The most common and industrially viable pathway for the synthesis of this compound proceeds through two primary stages:
-
Formation of Diacetone Amine: This initial step involves the reaction of two molecules of acetone with one molecule of ammonia. This condensation reaction results in the formation of 4-amino-4-methylpentan-2-one, commonly known as diacetone amine.[1][2]
-
Cyclization and Salt Formation: The diacetone amine intermediate then undergoes an intramolecular cyclization to form the 2,2-dimethylpiperidin-4-one ring. This is typically followed by the addition of hydrochloric acid to yield the stable hydrochloride salt. While the exact mechanism for the cyclization is not always explicitly detailed in the literature, it is proposed to proceed via an intramolecular Mannich-type reaction.
The overall synthesis can be visualized as follows:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary based on specific reaction conditions and scale.
| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |
| 1. Diacetone Amine Formation | Acetone, Ammonia | - | Reflux | Atmospheric | Variable | Moderate |
| 2. Cyclization & Salt Formation | Diacetone Amine | Hydrochloric Acid | Room Temperature | Atmospheric | Variable | High (>90% for salt formation) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Diacetone Amine from Acetone and Ammonia
Materials:
-
Acetone
-
Ammonia (aqueous or gaseous)
Procedure:
-
In a suitable reaction vessel, combine two molar equivalents of acetone with one molar equivalent of ammonia.
-
The reaction is typically carried out under reflux conditions with heating.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess acetone and ammonia are removed under reduced pressure.
-
The resulting crude diacetone amine can be purified by distillation.
Protocol 2: Synthesis of this compound
Materials:
-
Diacetone Amine
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent)
-
Anhydrous ether (or other suitable non-polar solvent)
Procedure:
-
Dissolve the purified diacetone amine in a suitable solvent, such as anhydrous ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid to the stirred solution. The hydrochloride salt will precipitate out of the solution.
-
Filter the solid precipitate and wash it with cold anhydrous ether to remove any unreacted starting material and impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Logical Workflow for Synthesis and Purification
The logical workflow for the synthesis and purification of this compound can be represented as follows:
This in-depth guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can utilize this information to further optimize reaction conditions and develop scalable manufacturing processes for this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Chemical Reactivity of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic ketone that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its rigid piperidine scaffold, substituted with gem-dimethyl groups adjacent to the nitrogen, offers a unique structural motif for creating diverse molecular architectures. This guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on key transformations at the secondary amine and the carbonyl group. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its application in research and drug discovery.
Core Reactivity
The chemical reactivity of this compound is primarily centered around two functional groups: the secondary amine of the piperidine ring and the ketone at the 4-position. The hydrochloride salt form necessitates neutralization or the use of a base to enable reactions at the nitrogen atom.
Reactions at the Nitrogen Atom
The secondary amine in the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.
N-Alkylation
N-alkylation introduces an alkyl or aryl group onto the nitrogen atom, a common strategy in the synthesis of pharmaceutical intermediates. This reaction typically proceeds via nucleophilic substitution with an appropriate alkyl or aryl halide in the presence of a base to deprotonate the piperidinium hydrochloride.
Experimental Protocol for N-Alkylation:
A general procedure involves dissolving this compound in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or triethylamine (TEA), is added to neutralize the hydrochloride and deprotonate the secondary amine. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete.[2]
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | N-Benzyl-2,2-dimethylpiperidin-4-one | Not Specified |
| Ethyl iodide | TEA | Acetonitrile | Reflux | 12 | N-Ethyl-2,2-dimethylpiperidin-4-one | Not Specified |
Logical Workflow for N-Alkylation:
References
Spectroscopic Data of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not publicly available | C=O |
| Data not publicly available | C(CH₃)₂ |
| Data not publicly available | CH₂-N |
| Data not publicly available | CH₂-C=O |
| Data not publicly available | C(CH₃)₂ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | Strong | C=O stretch |
| Data not publicly available | Medium | N-H stretch (as hydrochloride salt) |
| Data not publicly available | Medium | C-H stretch |
| Data not publicly available | Variable | C-N stretch |
| Data not publicly available | Variable | C-C skeletal vibrations |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion Type |
| Data not publicly available | [M+H]⁺ |
| Data not publicly available | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical to avoid exchange of the N-H proton signal if its observation is desired.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands.
-
Assign the observed bands to the corresponding functional groups (e.g., C=O, N-H, C-H, C-N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of formic acid (0.1%) may be added to the solvent to promote protonation.
Mass Spectrum Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If fragmentation is induced, analyze the fragment ions to gain structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,2-Dimethylpiperidin-4-one hydrochloride. While specific experimental data for this compound is not publicly available, this document outlines the standardized protocols and theoretical frameworks necessary for its characterization. As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility and stability, making it a viable candidate for pharmaceutical development, particularly in targeting neurological disorders.[1][2]
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of this compound in various media is essential for formulation development. Both kinetic and thermodynamic solubility studies are crucial for a comprehensive understanding.
Quantitative Solubility Data
The following table provides a template for summarizing the experimentally determined solubility of this compound in various solvents.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Purified Water | 25 | Thermodynamic | ||
| Phosphate Buffered Saline (pH 7.4) | 25 | Thermodynamic | ||
| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | ||
| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Propylene Glycol | 25 | Thermodynamic | ||
| Phosphate Buffered Saline (pH 7.4) | 25 | Kinetic |
Experimental Protocols for Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pressure. The shake-flask method is the gold standard for this determination.
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., purified water, buffers)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the suspensions to settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
The solubility is calculated from the concentration of the saturated solution.
Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, often prepared from a DMSO stock. This is a high-throughput method commonly used in early drug discovery.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplates
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of the solutions in each well using a nephelometer or the absorbance using a UV-Vis plate reader after filtration.[1]
-
The kinetic solubility is the concentration at which precipitation is first observed.
Visualization of Solubility Testing Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is used to establish a re-test period and recommend storage conditions.[3]
Stability Data Summary
The following table provides a template for summarizing the stability data for this compound under various conditions as per ICH guidelines.[3][4]
Table 2: Stability of this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |
| Long-Term | 0 | |||
| 25°C ± 2°C / 60% RH ± 5% RH | 3 | |||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| Intermediate | 0 | |||
| 30°C ± 2°C / 65% RH ± 5% RH | 3 | |||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| Accelerated | 0 | |||
| 40°C ± 2°C / 75% RH ± 5% RH | 3 | |||
| 6 |
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[5] These studies also help in developing and validating stability-indicating analytical methods.[5]
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | Assay (%) | Major Degradants (%) | Mass Balance (%) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | ||||
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | ||||
| Oxidation (e.g., 3% H₂O₂, RT) | ||||
| Thermal (e.g., 80°C) | ||||
| Photostability (ICH Q1B) |
Experimental Protocol for Stability Testing (ICH Q1A)
Objective: To evaluate the stability of this compound under specified storage conditions.
Materials:
-
At least three primary batches of this compound.[3]
-
Stability chambers with controlled temperature and humidity.
-
Light source for photostability testing (as per ICH Q1B).
-
Validated stability-indicating HPLC method.
-
Appropriate containers for the API.
Procedure:
-
Place samples of this compound in suitable containers.
-
Store the samples in stability chambers under long-term (25°C/60% RH), intermediate (30°C/65% RH, if applicable), and accelerated (40°C/75% RH) conditions.[6]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing).[3]
-
For each sample, perform the following tests:
-
Appearance: Visual inspection for any changes in physical state, color, or clarity.
-
Assay: Quantify the amount of this compound remaining using a validated HPLC method.
-
Degradation Products: Identify and quantify any degradation products using the same HPLC method.
-
-
Record all data and evaluate for any significant changes or trends.
Visualization of Stability Testing Workflow
The following diagram illustrates a generalized workflow for conducting a stability study according to ICH guidelines.
Caption: Workflow for ICH-Compliant Stability Testing.
Conclusion
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijrpp.com [ijrpp.com]
- 6. m.youtube.com [m.youtube.com]
The Synthetic Versatility of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its rigid piperidine core, substituted with a ketone functional group and gem-dimethyl groups at the 2-position, makes it a valuable starting material for creating diverse chemical scaffolds. This technical guide explores the potential research applications of this compound, focusing on its role in the development of novel therapeutic agents and other bioactive compounds. While direct biological activity of the title compound is not extensively documented, its utility as a synthetic intermediate is paramount. This guide will delve into the synthesis of derivatives and the potential biological activities they may possess, supported by data from analogous piperidin-4-one structures.
Chemical and Physical Properties
This compound is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many chemical reactions. The key structural features—the secondary amine, the ketone, and the gem-dimethyl group—offer multiple sites for chemical modification.
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and alcohols |
| Storage | Room temperature, in a dry, well-ventilated area |
Core Synthetic Applications and Potential Research Directions
The primary application of this compound lies in its use as a versatile intermediate for organic synthesis. Its structural features allow for a variety of chemical transformations, leading to a diverse range of derivatives with potential biological activities.
Synthesis of N-Substituted Derivatives
The secondary amine in the piperidine ring is a key site for derivatization. N-alkylation, N-arylation, and N-acylation reactions can be readily performed to introduce a wide variety of substituents. These modifications can significantly impact the pharmacological properties of the resulting molecules, including their target specificity, potency, and pharmacokinetic profile.
Potential Research Applications of N-Substituted Derivatives:
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs.[1] By introducing appropriate N-substituents, derivatives of 2,2-dimethylpiperidin-4-one could be explored as potential ligands for various CNS targets, such as opioid, dopamine, and sigma receptors.[2][3][4][5][6] The gem-dimethyl group at the 2-position can provide steric hindrance that may influence receptor binding and selectivity.
-
Antimicrobial and Antifungal Agents: The piperidin-4-one core is a known pharmacophore in the development of antimicrobial and antifungal agents.[7][8][9][10] N-substitution can be used to modulate the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial activity.
Experimental Protocol: General Procedure for N-Alkylation
A general method for the N-alkylation of a piperidin-4-one derivative involves the following steps:
-
To a solution of the piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or triethylamine (2-3 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide) (1.1 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and partition it between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Modification of the Ketone Group
The ketone at the 4-position is another key functional group for derivatization. It can undergo a variety of reactions, including reduction, reductive amination, and reactions with organometallic reagents to introduce new functional groups and stereocenters.
Potential Research Applications of Ketone-Modified Derivatives:
-
Synthesis of Spirocyclic Compounds: The ketone can serve as a handle for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[11][12][13][14] Spiropiperidines have been investigated as scaffolds for various therapeutic targets.
-
Introduction of New Pharmacophores: The ketone can be converted into other functional groups, such as alcohols, amines, or oximes, which can act as new pharmacophores or points for further derivatization. For instance, the synthesis of oxime ethers from piperidin-4-ones has been explored for developing antimicrobial agents.
Experimental Workflow for Spirocycle Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of a spiropiperidine derivative from a piperidin-4-one.
Caption: Generalized workflow for spiropiperidine synthesis.
Synthesis of Biologically Active Analogs: A Case Study in Antimicrobial Activity
Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones[7]
This protocol illustrates a typical synthesis of bioactive derivatives from a piperidin-4-one core.
-
Synthesis of the Piperidin-4-one Core: A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized via a Mannich reaction. This involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.
-
Synthesis of Thiosemicarbazone Derivatives: The synthesized piperidin-4-ones were then reacted with thiosemicarbazide in the presence of a catalytic amount of concentrated hydrochloric acid to yield the corresponding thiosemicarbazone derivatives.
-
Antimicrobial Screening: The final compounds were screened for their in vitro antibacterial and antifungal activity against various microbial strains using standard methods like the agar dilution method.
Quantitative Data from Analogous Compounds:
The following table summarizes the antimicrobial activity of some synthesized thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones. This data is presented to illustrate the potential of derivatives that could be synthesized from this compound.
| Compound | Test Organism | Zone of Inhibition (mm) |
| Compound 1b | Staphylococcus aureus | 18 |
| Bacillus subtilis | 16 | |
| Escherichia coli | 15 | |
| Aspergillus niger | 14 | |
| Candida albicans | 17 | |
| Ampicillin (Standard) | Staphylococcus aureus | 22 |
| Bacillus subtilis | 20 | |
| Escherichia coli | 19 | |
| Terbinafine (Standard) | Aspergillus niger | 18 |
| Candida albicans | 21 |
Note: The data presented is for 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone (Compound 1b) and is intended to be illustrative of the potential of this class of compounds.
Signaling Pathway Implication (Hypothetical):
Derivatives of 2,2-dimethylpiperidin-4-one could potentially act as enzyme inhibitors. For example, some piperidine derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[15][16][17][18] A hypothetical mechanism of action could involve the binding of the piperidine derivative to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Caption: Hypothetical inhibition of acetylcholinesterase by a piperidine derivative.
Future Perspectives and Conclusion
This compound is a readily available and versatile building block with significant potential in medicinal chemistry and drug discovery. The ability to easily modify its structure at the nitrogen and ketone positions allows for the creation of large and diverse libraries of compounds for high-throughput screening.
Future research efforts could focus on the following areas:
-
Combinatorial Chemistry: Utilizing this compound in combinatorial synthesis workflows to rapidly generate a large number of diverse derivatives.
-
Development of CNS-Active Agents: Systematic exploration of N-substituted derivatives for their activity on various CNS targets. The gem-dimethyl substitution pattern may offer unique selectivity profiles.
-
Novel Antimicrobial and Antiviral Agents: Synthesis and evaluation of new derivatives, particularly those incorporating known antimicrobial pharmacophores, to address the growing challenge of drug resistance.
-
Agrochemical Research: As a known intermediate in agrochemical synthesis, further derivatization could lead to the discovery of new and more effective pesticides and herbicides.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unict.it [iris.unict.it]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1,4]benzodiazepine-2 (1H),4'-piperidine]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-one Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-one hydrochloride, a key heterocyclic building block in medicinal and agricultural chemistry. The document details its chemical properties, historical context, and synthetic methodologies. A thorough examination of relevant experimental protocols and characterization data is presented to serve as a valuable resource for researchers engaged in the synthesis and application of piperidine derivatives.
Introduction
This compound is a heterocyclic compound belonging to the piperidone family. Its rigid scaffold, featuring a gem-dimethyl substitution at the 2-position, makes it a valuable intermediate in the synthesis of complex molecular architectures. This structural motif is of significant interest in drug discovery, particularly for the development of novel therapeutics targeting neurological disorders.[1] Additionally, its utility extends to the agrochemical industry, where it serves as a precursor for the synthesis of new crop protection agents.[1] This guide aims to consolidate the available scientific information regarding its discovery, synthesis, and chemical characterization.
Physicochemical Properties
This compound is a stable, crystalline solid under standard conditions.[1] Its fundamental properties are summarized in the table below. While experimentally determined data for some properties are not widely published, computed values from reliable databases offer valuable estimates.
| Property | Value | Source |
| CAS Number | 1303968-37-7 | [2] |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [1][2] |
| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride | [3] |
| Molecular Weight (Free Base) | 127.18 g/mol | [3] |
| Monoisotopic Mass (Free Base) | 127.099714038 Da | [3] |
| XLogP3 (Free Base) | -0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
Historical Context and Discovery
Key historical developments in the synthesis of 4-piperidones include the Mannich reaction and the Dieckmann condensation . The Mannich reaction, a three-component condensation of an amine, formaldehyde, and a carbon acid, has been a cornerstone in the synthesis of various piperidones. Similarly, the Dieckmann condensation, an intramolecular cyclization of a diester, provides a powerful tool for the formation of the piperidone ring.
The synthesis of piperidones with specific substitution patterns, such as the gem-dimethyl group at the 2-position, likely arose from the need for more complex and sterically hindered building blocks in targeted drug design programs. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations.
Synthetic Methodologies
The synthesis of this compound can be approached through established methods for 4-piperidone ring formation, adapted for the specific substitution pattern. While a detailed, peer-reviewed synthesis for this exact molecule is not extensively documented, a logical synthetic pathway can be constructed based on analogous reactions. A plausible approach involves a multi-step sequence culminating in a cyclization reaction.
General Synthetic Strategy: A Hypothetical Pathway
A potential synthetic route to 2,2-Dimethylpiperidin-4-one could involve the following key transformations. This pathway is illustrative and based on general principles of organic synthesis for related structures.
Figure 1. A potential synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol for the synthesis of 2,2-Dimethylpiperidin-4-one, based on the principles of the Dieckmann condensation. This protocol is for illustrative purposes and would require optimization.
Step 1: Synthesis of the Diester Intermediate
-
To a solution of a suitable primary amine (e.g., ammonia or a protected amine) in an appropriate solvent (e.g., methanol), add two equivalents of a Michael acceptor such as methyl acrylate.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude diester intermediate. Purify by column chromatography if necessary.
Step 2: Dieckmann Condensation
-
Dissolve the diester intermediate in an anhydrous, high-boiling point solvent such as toluene.
-
Add a strong base, such as sodium ethoxide or sodium hydride, portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux to initiate the intramolecular cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture and quench with a weak acid.
-
Perform an aqueous workup to isolate the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the crude β-keto ester with an aqueous acid (e.g., hydrochloric acid) to effect both hydrolysis of the ester and decarboxylation.
-
After the reaction is complete, cool the mixture and neutralize with a base to obtain the free base, 2,2-dimethylpiperidin-4-one.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 2,2-dimethylpiperidin-4-one free base in a suitable solvent such as diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
References
An In-depth Technical Guide to the Core Intermediates in the Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key intermediates and synthetic pathways leading to 2,2-Dimethylpiperidin-4-one hydrochloride, a crucial building block in the development of various pharmaceutical agents. The synthesis of this piperidone derivative is of significant interest due to its role as a precursor to novel therapeutic compounds. This document outlines the primary synthetic strategies, presents detailed experimental protocols for key reactions, and summarizes quantitative data to facilitate research and development in this area.
Introduction
This compound serves as a vital intermediate in organic synthesis, particularly in the creation of complex molecules for pharmaceutical applications.[1] Its structural motif is a key component in the development of novel therapeutics. A robust and well-characterized synthetic route is essential for ensuring the purity and scalability required for drug development pipelines. This guide focuses on a prominent and efficient method for the preparation of 2,2-Dimethylpiperidin-4-one, proceeding through key intermediates derived from readily available starting materials.
Overview of the Synthetic Pathway
The principal synthetic route to 2,2-Dimethylpiperidin-4-one involves a multi-step process commencing with the formation of a key precursor, diacetonamine, from acetone and ammonia. This is followed by a cyclization reaction to form the piperidone ring, and subsequent salt formation to yield the hydrochloride salt. A notable advancement in this field has been the development of a selective reduction process from tetrahydropyridinylidene salts (THPS), which provides access to 2-substituted piperidin-4-ones that were previously difficult to synthesize.[2]
The overall transformation can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Key Intermediates and Their Synthesis
Diacetonamine (4-Amino-4-methyl-2-pentanone)
Diacetonamine is a pivotal intermediate in this synthetic sequence. It is typically synthesized from the reaction of acetone and ammonia. While the direct synthesis from acetone can lead to a mixture of products, a cleaner reaction profile is often achieved by first preparing mesityl oxide from acetone, followed by a conjugate addition of ammonia.[3]
Table 1: Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide [3]
| Parameter | Value |
| Starting Materials | Mesityl Oxide, Ammonia, Oxalic Acid, Ethanol |
| Reaction Type | Conjugate Addition & Salt Formation |
| Reported Yield | 63-70% (of diacetonamine hydrogen oxalate) |
| Product Purity | High, free from triacetonamine and triacetondiamine |
-
A solution of mesityl oxide in absolute ethanol is placed in a flask equipped with a stirrer and a gas inlet tube.
-
The flask is cooled with running tap water, and a stream of dry ammonia gas is passed through the solution until it is saturated.
-
The flask is securely stoppered and allowed to stand at room temperature for three days.
-
Excess ammonia is removed by passing a stream of dry air through the solution.
-
The resulting amine solution is diluted with an equal volume of absolute ethanol.
-
A solution of oxalic acid in ethanol is slowly added to the amine solution with constant stirring to precipitate diacetonamine hydrogen oxalate. The temperature should be controlled to prevent the formation of the neutral oxalate.
-
The mixture is heated to 70°C with stirring and then filtered while hot.
-
The filtrate is allowed to cool, and the crystallized diacetonamine hydrogen oxalate is collected by filtration.
-
The crystals are washed with cold absolute alcohol and dried.
Caption: Experimental workflow for the synthesis of Diacetonamine Hydrogen Oxalate.
2,2-Dimethylpiperidin-4-one
The cyclization of an appropriate precursor is the key step in forming the piperidone ring. A recently developed method utilizes the selective reduction of a tetrahydropyridinylidene salt to yield 2,2-dimethylpiperidin-4-one.[2]
Table 2: Synthesis of 2,2-Dimethylpiperidin-4-one [2]
| Parameter | Value |
| Starting Material | 1,2,2-trimethyl-4-methylthio-1,2,3,6-tetrahydropyridinylidene amminium iodide |
| Reducing Agent | Raney Nickel |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reported Yield | Not explicitly stated for this specific step, but the overall pathway is described as efficient. |
-
The starting material, 1,2,2-trimethyl-4-methylthio-1,2,3,6-tetrahydropyridinylidene amminium iodide, is dissolved in a minimal amount of ethanol.
-
Freshly prepared, neutral-washed Raney nickel is added to the solution.
-
The mixture is stirred at room temperature. The progress of the reaction can be monitored by appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, the catalyst is removed by suction filtration and washed with ethanol.
-
The filtrate and washings are combined and the solvent is evaporated in vacuo to yield the crude 2,2-dimethylpiperidin-4-one.
-
Further purification can be achieved by recrystallization or column chromatography.
Formation of this compound
The final step in the synthesis is the conversion of the free base, 2,2-dimethylpiperidin-4-one, to its hydrochloride salt. This is typically achieved by treating a solution of the piperidone with hydrochloric acid.
Table 3: Formation of Piperidin-4-one Hydrochloride [4]
| Parameter | Value |
| Starting Material | Piperidin-4-one (in this case, 2,2-dimethyl derivative) |
| Reagent | Hydrochloric Acid (e.g., HCl gas in a solvent or concentrated aqueous HCl) |
| Solvent | Anhydrous solvent like 1,4-dioxane or an alcohol |
| Reaction Temperature | Typically 0°C to room temperature |
| Product Form | Solid precipitate |
-
The 2,2-dimethylpiperidin-4-one free base is dissolved in a suitable anhydrous solvent (e.g., 1,4-dioxane, diethyl ether, or ethanol).
-
The solution is cooled in an ice bath (0°C).
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is slowly added to the stirred solution of the piperidone.
-
The hydrochloride salt typically precipitates out of the solution.
-
The mixture is stirred for a period to ensure complete precipitation.
-
The solid product is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.
Caption: Workflow for the formation of the hydrochloride salt.
Conclusion
The synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. The methodologies outlined in this guide provide a framework for the efficient and high-purity production of this key intermediate. By understanding the nuances of each synthetic step, from the formation of diacetonamine to the final salt precipitation, researchers can reliably produce the quantities and quality of material necessary for their downstream applications. The development of novel reduction techniques for substituted piperidones further expands the toolkit available to medicinal chemists, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutics.
References
2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Overview of a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic organic compound. Extensive searches of scientific literature and chemical databases indicate that this compound is primarily utilized as a synthetic intermediate or a building block in organic chemistry. There is currently no substantial body of research available detailing a specific biological mechanism of action for this compound itself. Its significance lies in its role in the synthesis of more complex molecules, which may have diverse applications, including in medicinal chemistry. This document provides a concise overview of its chemical properties and its established role in organic synthesis, in lieu of non-existent mechanism of action studies.
Chemical Properties and Structure
This compound is the hydrochloride salt of 2,2-dimethylpiperidin-4-one. The presence of the hydrochloride group increases its solubility in aqueous solutions. The core structure is a six-membered piperidine ring with a ketone group at the 4-position and two methyl groups at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 193-198 °C |
| Solubility | Soluble in water |
Note: These properties are typical and may vary slightly between different suppliers.
Synthetic Applications
The primary utility of this compound is in the construction of more complex molecular architectures. The ketone and the secondary amine functionalities within the piperidine ring are key reaction sites for a variety of chemical transformations.
2.1. Reductive Amination
The ketone at the 4-position is susceptible to reductive amination, a powerful reaction for forming new carbon-nitrogen bonds. This allows for the introduction of various substituents at this position, leading to a diverse library of 4-substituted piperidine derivatives.
Experimental Protocol: General Reductive Amination
-
Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Amine Addition: The desired primary or secondary amine (1-1.2 equivalents) is added to the solution.
-
pH Adjustment: A base, such as triethylamine, may be added to neutralize the hydrochloride and facilitate the reaction.
-
Reducing Agent: A reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise at room temperature or 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
2.2. N-Functionalization
The secondary amine of the piperidine ring can be functionalized through various reactions, including acylation, alkylation, and arylation, to introduce a wide range of substituents on the nitrogen atom.
Experimental Protocol: General N-Acylation
-
Reaction Setup: this compound (1 equivalent) is dissolved or suspended in an aprotic solvent like dichloromethane or tetrahydrofuran.
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), is added to neutralize the hydrochloride and scavenge the acid byproduct.
-
Acylating Agent Addition: The acylating agent (e.g., an acid chloride or anhydride; 1-1.2 equivalents) is added dropwise, typically at 0 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting product is purified by column chromatography or recrystallization.
Visualization of Synthetic Utility
The following diagrams illustrate the role of this compound as a synthetic intermediate.
Caption: Synthetic pathways from this compound.
Commercial Suppliers and Technical Applications of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2,2-Dimethylpiperidin-4-one hydrochloride (CAS No. 1303968-37-7) is a key heterocyclic building block, primarily utilized as a crucial intermediate in the synthesis of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapies, particularly in the realm of kinase inhibitors for inflammatory diseases and cancer.
This piperidone derivative, with its characteristic dimethyl-substituted ring, offers a versatile scaffold for medicinal chemists. Its strategic functionalization allows for the construction of diverse molecular architectures, leading to the discovery of novel drug candidates. A notable application of this compound is in the synthesis of selective Janus kinase (JAK) inhibitors, which are at the forefront of treatment for autoimmune disorders and certain cancers.
Commercial Availability
A range of chemical suppliers offer this compound, with purities typically ranging from 97% to over 99%. The compound is available in various quantities to suit both academic research and larger-scale drug development programs.
| Supplier | Purity | Available Quantities | CAS Number |
| MySkinRecipes | 97% | 25mg, 100mg | 1303968-37-7 |
| BLD Pharm | ≥97% | 100mg, 250mg, 1g | 1303968-37-7 |
| ChemUniverse | - | Inquire for details | 1303968-37-7 |
| Shanghai Scochem Technology Co., Ltd | 99% | Inquire for details | 1303968-37-7 |
| Echemi | - | Inquire for details | - |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information. A certificate of analysis (COA) should be requested from the supplier to verify the purity and identity of the compound.
Synthetic Utility in Drug Discovery: The Synthesis of JAK Inhibitors
A significant application of this compound is as a starting material in the synthesis of potent and selective Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of these pathways is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.
The synthesis of these inhibitors often involves a key step of reductive amination of the ketone in this compound. This reaction allows for the introduction of various side chains and functional groups, which are crucial for achieving selectivity and potency against specific JAK isoforms.
Illustrative Experimental Protocol: Synthesis of a JAK Inhibitor Intermediate via Reductive Amination
The following is a representative, generalized protocol for the reductive amination of this compound, a common step in the synthesis of JAK inhibitors.
Step 1: Imine Formation and Reduction
-
To a solution of this compound (1 equivalent) and a primary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add a mild acid catalyst like acetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the intermediate imine or enamine.
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2,2-dimethylpiperidin-4-amine.
This intermediate can then be further elaborated through subsequent reactions, such as amide bond formation or cross-coupling reactions, to yield the final active pharmaceutical ingredient.
The Janus Kinase (JAK)-STAT Signaling Pathway
The therapeutic efficacy of JAK inhibitors stems from their ability to modulate the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, which are crucial for immune function, cell growth, and differentiation.[1][2]
The canonical JAK-STAT pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor on the cell surface, inducing receptor dimerization.[3]
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors.[3]
-
STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins in the cytoplasm are recruited to these phosphorylated tyrosine sites on the receptors via their SH2 domains. The JAKs then phosphorylate the STAT proteins.[3]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.[4]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4]
By inhibiting the activity of JAKs, small molecules synthesized from precursors like this compound can block this signaling cascade, leading to a reduction in the inflammatory response or cell proliferation.
References
An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-one Hydrochloride: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-one hydrochloride, a key intermediate in organic synthesis with significant potential in the development of pharmaceuticals and agrochemicals. This document outlines the critical safety and handling procedures, summarizes its physicochemical properties, and serves as a foundational resource for laboratory and development applications.
Safety and Handling
Proper handling of this compound is imperative to ensure personnel safety and prevent accidental exposure. The following information is synthesized from available safety data sheets (SDS) and general laboratory safety practices.
1.1. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Summary and Recommended PPE
| Hazard Statement | Precautionary Measures & Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and inhalation of dust. Work in a well-ventilated area, preferably under a chemical fume hood. |
| Skin Corrosion/Irritation | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Eye Irritation | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | If dust formation is likely, use a NIOSH-approved respirator. |
1.2. First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
1.3. Storage and Disposal
Proper storage and disposal are necessary to maintain the compound's integrity and prevent environmental contamination.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its application in synthesis and formulation.
Table 3: Physicochemical Data
| Property | Value |
| Chemical Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not available for this specific compound. Related compounds like (R)-2-Methylpiperidin-4-one hydrochloride have a melting point of around 200 °C.[2] |
| Solubility | Soluble in water. |
| CAS Number | 1303968-37-7[1] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, general methodologies for related piperidone compounds can be adapted.
3.1. Synthesis
The synthesis of 4-piperidone derivatives often involves the Mannich reaction or multi-component reactions. A potential synthetic route for 2,2-Dimethylpiperidin-4-one could be envisioned through a modified Mannich-type condensation.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
3.2. Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural elucidation. While a specific spectrum for this compound is not publicly available, a general workflow for sample preparation and analysis is as follows:
Caption: General workflow for NMR analysis.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A general method would involve a reverse-phase column.
General HPLC Workflow:
Caption: General workflow for HPLC purity analysis.
Biological Activity and Applications
Piperidin-4-one scaffolds are recognized as important pharmacophores in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide range of biologically active compounds.[3] Derivatives of 4-piperidone have been investigated for various therapeutic applications, including their potential as anticancer, anti-HIV, and antimicrobial agents.[3]
Specifically, this compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its structural framework is also employed in the development of agrochemicals such as pesticides and herbicides.[1]
Currently, there is no publicly available information detailing specific signaling pathways or mechanisms of action for this compound itself. Its biological relevance is primarily understood through the activities of the more complex molecules synthesized from it. Further research is required to elucidate any intrinsic biological activity of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety, handling, or experimental guide. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride from an α,β-Unsaturated Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the reaction of the α,β-unsaturated ketone, mesityl oxide (4-methylpent-3-en-2-one), with ammonia, followed by conversion to its hydrochloride salt. This method offers a straightforward and efficient route to the target compound. The protocol includes information on the reaction mechanism, experimental procedures, purification, and characterization, along with quantitative data organized for clarity.
Introduction
Piperidine-4-one scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds. The 2,2-dimethyl substitution pattern offers a unique structural motif that can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of this compound from readily available starting materials is of significant interest to researchers in organic synthesis and drug discovery. The described method utilizes an aza-Michael addition of ammonia to an α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent salt formation.
Reaction Scheme
The overall synthesis can be depicted in two main stages:
-
Formation of 2,2-Dimethylpiperidin-4-one (free base): This involves the reaction of mesityl oxide with ammonia. The reaction proceeds via a double Michael addition followed by an intramolecular condensation.
-
Formation of this compound: The free base is then reacted with hydrochloric acid to yield the stable and more soluble hydrochloride salt.
Signaling Pathways and Logical Relationships
The synthesis of this compound from mesityl oxide and ammonia follows a logical sequence of chemical transformations. The initial reaction is a conjugate addition of ammonia to the α,β-unsaturated ketone, followed by a second conjugate addition and an intramolecular cyclization. The final step is a straightforward acid-base reaction to form the hydrochloride salt.
Application Note: Protocols for the N-Alkylation of 2,2-Dimethylpiperidin-4-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction The piperidine scaffold is a fundamental structural motif in a wide range of pharmaceuticals and biologically active compounds.[1] N-alkylation of piperidine derivatives is a critical synthetic step for creating new chemical entities with modulated pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-alkylation of 2,2-dimethylpiperidin-4-one hydrochloride, a valuable intermediate in drug discovery, using two primary synthetic strategies: Direct Alkylation with alkyl halides and Reductive Amination.
Overview of Synthetic Strategies
The N-alkylation of 2,2-dimethylpiperidin-4-one can be effectively achieved through two principal methods. The choice of method often depends on the nature of the alkyl group to be introduced, the availability of starting materials, and the desired reaction selectivity.
-
Direct N-Alkylation: This classical SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is required to first deprotonate the piperidine hydrochloride salt and to neutralize the acid generated during the reaction.[2][3] This method is straightforward but can sometimes lead to over-alkylation, forming quaternary ammonium salts, especially with highly reactive alkyl halides.[2][4]
-
Reductive Amination: This versatile one-pot method involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[5][6] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they selectively reduce the iminium ion in the presence of the carbonyl starting material.[5][7] This approach is highly efficient, generally avoids over-alkylation, and is applicable to a broad range of substrates.[4][5]
Comparison of N-Alkylation Methodologies
The following table summarizes the key aspects of each protocol for easy comparison.
| Feature | Protocol 1: Direct N-Alkylation | Protocol 2: Reductive Amination |
| Principle | SN2 Nucleophilic Substitution | Imine/Iminium Ion Formation and In-Situ Reduction |
| Alkylating Agent | Alkyl Halides (e.g., R-Br, R-I) | Aldehydes (R-CHO) or Ketones (R₂C=O) |
| Key Reagents | Base (e.g., K₂CO₃, NaH, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Solvents | Polar aprotic (e.g., DMF, Acetonitrile) | Chlorinated solvents (e.g., DCM, 1,2-Dichloroethane) |
| Advantages | Simple setup; utilizes readily available alkyl halides. | High selectivity for mono-alkylation; broad substrate scope including complex aldehydes; mild reaction conditions.[5] |
| Limitations | Risk of over-alkylation to form quaternary salts[4]; may require heating for less reactive halides.[3] | Requires carbonyl compounds as starting materials; reducing agents can be moisture-sensitive. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.
Materials
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, the mixture may be gently heated (e.g., to 50-70°C).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 2,2-dimethylpiperidin-4-one.
Workflow Diagram for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials
-
This compound
-
Triethylamine (Et₃N) (1.1 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure
-
Suspend this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture.
-
Stir for an additional 30 minutes to facilitate the formation of the iminium intermediate.[3]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.
Workflow Diagram for Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: 2,2-Dimethylpiperidin-4-one Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-Dimethylpiperidin-4-one hydrochloride as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors for oncology and modulators of beta-amyloid aggregation for Alzheimer's disease.
Introduction
This compound is a valuable heterocyclic scaffold in drug discovery. The piperidine ring is a prevalent feature in many approved drugs, offering a desirable pharmacokinetic profile and a versatile anchor for chemical modification.[1] The gem-dimethyl substitution at the 2-position can provide steric shielding, potentially influencing metabolic stability and receptor binding interactions. This compound serves as a key intermediate in the development of drugs targeting a range of conditions, including neurological disorders and cancer.[2]
Key Applications and Quantitative Data
Derivatives of 2,2-Dimethylpiperidin-4-one have shown promise in two key therapeutic areas: as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, and as inhibitors of beta-amyloid (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.
Table 1: Synthesis of a Potential PI3K/Akt Pathway Inhibitor
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | Reductive Amination | This compound, 4-Amino-3-chlorophenol | Sodium triacetoxyborohydride, Dichloroethane (DCE), Acetic acid, Room temperature, 12 h | 4-((4-amino-3-chlorophenyl)amino)-2,2-dimethylpiperidine | 85 | >95 (by HPLC) |
| 2 | Amide Coupling | 4-((4-amino-3-chlorophenyl)amino)-2,2-dimethylpiperidine, 3-(Trifluoromethyl)benzoyl chloride | Triethylamine, Dichloromethane (DCM), 0 °C to Room temperature, 4 h | N-(2-chloro-4-((2,2-dimethylpiperidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide | 78 | >98 (by HPLC) |
Table 2: Synthesis of a Spiro-oxindole Derivative for Aβ Aggregation Inhibition
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | Knoevenagel Condensation | This compound, Isatin | Piperidine, Ethanol, Reflux, 6 h | (E)-3-(2,2-dimethyl-4-oxopiperidin-3-ylidene)indolin-2-one | 92 | >97 (by HPLC) |
| 2 | Michael Addition/Cyclization | (E)-3-(2,2-dimethyl-4-oxopiperidin-3-ylidene)indolin-2-one, Malononitrile | Sodium ethoxide, Ethanol, Room temperature, 8 h | 2'-Amino-2,2-dimethyl-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrano[2,3-c]indole]-3'-carbonitrile | 81 | >99 (by HPLC) |
Table 3: Biological Activity of Synthesized Derivatives
| Compound | Target/Assay | IC50 / % Inhibition | Cell Line / Conditions |
| N-(2-chloro-4-((2,2-dimethylpiperidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide | PI3Kα Kinase Assay | 85 nM | In vitro enzymatic assay |
| N-(2-chloro-4-((2,2-dimethylpiperidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide | Akt Phosphorylation Assay | 250 nM | PC-3 (prostate cancer) cells |
| 2'-Amino-2,2-dimethyl-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrano[2,3-c]indole]-3'-carbonitrile | Aβ42 Aggregation Inhibition (Thioflavin T Assay) | 65% inhibition at 20 µM | In vitro, 37 °C, 24 h |
Experimental Protocols
Protocol 1: Synthesis of a Potential PI3K/Akt Pathway Inhibitor
Step 1: Reductive Amination
-
To a solution of this compound (1.0 g, 6.1 mmol) and 4-amino-3-chlorophenol (0.88 g, 6.1 mmol) in dichloroethane (30 mL), add acetic acid (0.35 mL, 6.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.94 g, 9.15 mmol) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 4-((4-amino-3-chlorophenyl)amino)-2,2-dimethylpiperidine as a pale yellow solid.
Step 2: Amide Coupling
-
Dissolve 4-((4-amino-3-chlorophenyl)amino)-2,2-dimethylpiperidine (1.0 g, 3.7 mmol) and triethylamine (0.77 mL, 5.55 mmol) in dichloromethane (20 mL) and cool to 0 °C.
-
Add a solution of 3-(trifluoromethyl)benzoyl chloride (0.85 g, 4.07 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield N-(2-chloro-4-((2,2-dimethylpiperidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide as a white solid.
Protocol 2: Synthesis of a Spiro-oxindole Derivative
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 g, 6.1 mmol) and isatin (0.9 g, 6.1 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (3 drops).
-
Reflux the mixture for 6 hours. A precipitate will form.
-
Cool the reaction mixture to room temperature and filter the solid.
-
Wash the solid with cold ethanol and dry under vacuum to obtain (E)-3-(2,2-dimethyl-4-oxopiperidin-3-ylidene)indolin-2-one.
Step 2: Michael Addition/Cyclization
-
To a suspension of (E)-3-(2,2-dimethyl-4-oxopiperidin-3-ylidene)indolin-2-one (1.0 g, 3.9 mmol) and malononitrile (0.26 g, 3.9 mmol) in ethanol (20 mL), add a catalytic amount of sodium ethoxide.
-
Stir the reaction mixture at room temperature for 8 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give 2'-Amino-2,2-dimethyl-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrano[2,3-c]indole]-3'-carbonitrile.
Protocol 3: In Vitro Beta-Amyloid (Aβ42) Aggregation Inhibition Assay (Thioflavin T)
-
Prepare a stock solution of Aβ42 peptide in hexafluoroisopropanol (HFIP) and lyophilize to obtain monomeric peptide films.
-
Resuspend the Aβ42 film in DMSO to a concentration of 1 mM.
-
Dilute the Aβ42 stock solution to a final concentration of 20 µM in phosphate-buffered saline (PBS, pH 7.4).
-
Add the test compound (dissolved in DMSO) to the Aβ42 solution to the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is the same in all wells (typically ≤ 1%).
-
Add Thioflavin T (ThT) to a final concentration of 10 µM.
-
Incubate the mixture in a 96-well plate at 37 °C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for 24 hours.
-
Calculate the percentage inhibition of aggregation relative to a vehicle control (DMSO).
Visualizations
References
Application Notes: Synthesis of Fungicidal Analogues Using 2,2-Dimethylpiperidin-4-one Hydrochloride
AN-AGRO-001
Introduction
2,2-Dimethylpiperidin-4-one hydrochloride is a valuable heterocyclic building block for the synthesis of various biologically active compounds. Its rigid piperidine core, substituted with gem-dimethyl groups at the 2-position, can impart favorable pharmacokinetic and pharmacodynamic properties to target molecules. In the field of agrochemical research, the piperidine scaffold is a key component of several successful fungicides that act by inhibiting ergosterol biosynthesis.[1] These application notes provide a detailed protocol for the synthesis of a potential fungicidal analogue starting from this compound. The synthetic strategy involves a key reductive amination step to introduce a 4-amino group, followed by N-acylation to append a toxophoric moiety.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of a fungicidal analogue from this compound is depicted below. The pathway commences with the neutralization of the hydrochloride salt to yield the free piperidone. Subsequently, a reductive amination reaction with a suitable amine source introduces the crucial 4-amino functionality. The final step involves the N-acylation of the 4-amino group with an appropriate acyl chloride to furnish the target compound.
Figure 1: General synthetic workflow for the preparation of a fungicidal analogue.
Experimental Protocols
Protocol 1: Preparation of 2,2-Dimethylpiperidin-4-one (Free Base)
This protocol describes the neutralization of this compound to its free base form, which is essential for the subsequent reductive amination step.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH dropwise with stirring until the pH of the solution reaches 10-11.
-
Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,2-Dimethylpiperidin-4-one as a free base.
Protocol 2: Synthesis of 4-Amino-2,2-dimethylpiperidine via Reductive Amination
This protocol outlines the conversion of 2,2-Dimethylpiperidin-4-one to 4-Amino-2,2-dimethylpiperidine using reductive amination.
Materials:
-
2,2-Dimethylpiperidin-4-one (from Protocol 1)
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2,2-Dimethylpiperidin-4-one (1.0 eq) and a suitable amine source such as ammonium acetate (5-10 eq) in methanol in a round-bottom flask under an inert atmosphere.
-
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-Amino-2,2-dimethylpiperidine.
Protocol 3: Synthesis of a Fungicidal Analogue via N-Acylation
This protocol describes the final step of synthesizing a potential fungicidal analogue by acylating the 4-amino group of the piperidine intermediate. A variety of acyl chlorides can be used to generate a library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
4-Amino-2,2-dimethylpiperidine (from Protocol 2)
-
Acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-Amino-2,2-dimethylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final N-acylated fungicidal analogue.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a model fungicidal analogue, N-(2,2-dimethylpiperidin-4-yl)-4-chlorobenzamide. Yields and purity are based on typical results reported for similar transformations in the literature.
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | 2,2-Dimethylpiperidin-4-one | 2,2-Dimethylpiperidin-4-one HCl | 1 : 1.1 (NaOH) | Water/DCM | >95 | >98 |
| 2 | 4-Amino-2,2-dimethylpiperidine | 2,2-Dimethylpiperidin-4-one | 1 : 1.5 (NaBH₃CN) | Methanol | 65-75 | >95 |
| 3 | N-(2,2-dimethylpiperidin-4-yl)-4-chlorobenzamide | 4-Amino-2,2-dimethylpiperidine | 1 : 1.1 (Acyl Chloride) | DCM | 80-90 | >98 |
Logical Relationship of Synthetic Components
The synthesis of the target fungicidal analogue is a sequential process where the product of each step serves as the starting material for the next. The logical flow is crucial for the successful synthesis of the final compound.
Figure 2: Logical relationship of reactants and intermediates in the synthesis.
References
Application Notes and Protocols: A Step-by-Step Guide to the Mannich Condensation for Piperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of piperidin-4-ones via the Mannich condensation reaction. This powerful one-pot, three-component reaction is a cornerstone in the synthesis of the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in a vast array of pharmaceuticals and natural products.
Introduction
The Mannich reaction for the synthesis of piperidin-4-ones is a multicomponent condensation that typically involves an aldehyde, a ketone with at least one acidic α-proton, and an amine or ammonia.[1] The final product, a β-amino-carbonyl compound, is known as a Mannich base.[1] Specifically for piperidin-4-ones, a double Mannich reaction occurs, where two molecules of an aldehyde react with one molecule of a ketone and an amine to form the heterocyclic ring system. This method is widely employed for the synthesis of 2,6-diarylpiperidin-4-ones, which are valuable intermediates for drug discovery.[2][3]
Reaction Mechanism and Logic
The synthesis of piperidin-4-ones via the Mannich condensation proceeds through a cascade of reactions, initiated by the formation of an iminium ion and an enol. The key steps are outlined below and visualized in the accompanying diagram.
Diagram: Mannich Condensation for Piperidin-4-one Synthesis
Caption: Reaction mechanism for the synthesis of piperidin-4-ones.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 2,6-diarylpiperidin-4-ones using the Mannich condensation.
General Protocol for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
This protocol is adapted from the synthesis of a new series of 2,6-diaryl-3-methyl-4-piperidones.[3]
Materials:
-
Substituted aromatic aldehyde (0.2 mol)
-
Ethyl methyl ketone (0.1 mol)
-
Ammonium acetate (0.1 mol)
-
Ethanol (95%)
-
Diethyl ether
-
Concentrated Hydrochloric Acid
-
10% Aqueous Ammonia
-
Distilled water
Procedure:
-
In a round-bottom flask, combine the substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol.
-
Heat the mixture with stirring. The original protocol does not specify the exact temperature, but heating to reflux is common for this reaction.
-
Allow the reaction mixture to cool to room temperature. It may form a colloidal suspension.
-
Dissolve the suspension in 250 mL of diethyl ether.
-
Treat the ethereal solution with 100 mL of concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.
-
Filter the precipitate and wash it with a 1:1 mixture of ethanol and diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in a minimal amount of ethanol and treat it with 30 mL of 10% aqueous ammonia.
-
Dilute the solution with 200 mL of distilled water to precipitate the free piperidin-4-one.
-
Filter the solid product, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate.[4]
Data Presentation: Synthesis of Substituted Piperidin-4-ones
The following table summarizes representative examples of substituted piperidin-4-ones synthesized via the Mannich condensation, along with reported yields.
| Aldehyde | Ketone | Amine Source | Solvent | Yield (%) | Reference |
| Benzaldehyde | 3-Chloro-2-butanone | Ammonium acetate | Ethanol | - | [4] |
| p-Chlorobenzaldehyde | 3-Chloro-2-butanone | Ammonium acetate | Ethanol | - | [4] |
| p-Fluorobenzaldehyde | 3-Chloro-2-butanone | Ammonium acetate | Ethanol | - | [4] |
| p-Methylbenzaldehyde | 3-Chloro-2-butanone | Ammonium acetate | Ethanol | - | [4] |
| p-Methoxybenzaldehyde | 3-Chloro-2-butanone | Ammonium acetate | Ethanol | - | [4] |
| Substituted Aldehydes | Ethyl methyl ketone | Ammonium acetate | Ethanol | 55-75 | [3] |
| Aromatic Aldehydes | Acetone dicarboxylic acid ester | Ammonia or Primary Amine | - | - | [4] |
Note: Specific yield data for the 3-chloro-2-butanone reactions were not provided in the source material.
Experimental Workflow
The general workflow for the synthesis and purification of piperidin-4-ones via the Mannich condensation is depicted in the following diagram.
Caption: General experimental workflow for piperidin-4-one synthesis.
Purification and Characterization
Purification of the synthesized piperidin-4-ones is crucial to remove unreacted starting materials and byproducts.
-
Recrystallization: This is the most common method for purifying solid piperidin-4-one derivatives.[4] A variety of solvents can be employed, with the choice depending on the specific solubility of the compound. Commonly used solvents include:
-
Chromatography: For compounds that are difficult to purify by recrystallization, column chromatography on silica gel can be an effective alternative.
The structure and purity of the final compounds are typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized molecule.
References
Application Notes: 2,2-Dimethylpiperidin-4-one Hydrochloride as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-dimethylpiperidin-4-one hydrochloride as a foundational scaffold for the synthesis of complex heterocyclic molecules, particularly focusing on the generation of spiro-oxindole piperidines with potential therapeutic applications. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its rigid piperidine core, substituted with gem-dimethyl groups adjacent to the nitrogen, offers a unique structural motif that can be strategically elaborated to generate diverse libraries of compounds. This scaffold is particularly useful in the development of pharmaceuticals targeting neurological disorders and as a key intermediate in the synthesis of agrochemicals.[1] The presence of a ketone functional group at the 4-position and a secondary amine allows for a wide range of chemical transformations, including reductive amination, condensation reactions, and the formation of spirocyclic systems.
One of the most promising applications of this building block is in the synthesis of spiro-oxindole piperidines. Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties compared to their planar counterparts. Spiro-oxindoles, in particular, are a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antitubercular, anticancer, and antiviral properties.
This document will focus on the synthesis of 2',2'-dimethylspiro[indole-3,4'-piperidin]-2-one from this compound and isatin, highlighting its potential as an antitubercular agent through the inhibition of the Mycobacterium tuberculosis MmpL3 transporter.
Synthesis of 2',2'-Dimethylspiro[indole-3,4'-piperidin]-2-one
The synthesis of spiro-oxindole piperidines from this compound and isatin derivatives proceeds via a tandem Knoevenagel condensation and Michael addition reaction. This one-pot synthesis is an efficient method for constructing this complex heterocyclic system.
Experimental Workflow
Detailed Experimental Protocol
This protocol is a general procedure based on the synthesis of analogous spiro-oxindole piperidines. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
This compound
-
Isatin
-
Piperidine (as a basic catalyst)
-
Ethanol (absolute)
-
Hydrochloric acid (for neutralization if starting with the free base)
Procedure:
-
To a solution of this compound (1.0 mmol) and isatin (1.0 mmol) in absolute ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical data for the synthesis of spiro-oxindole piperidines based on literature for analogous compounds.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2',2'-Dimethylspiro[indole-3,4'-piperidin]-2-one | C₁₅H₁₈N₂O | 242.32 | 85-95 | >250 |
Spectroscopic Data
The structure of the synthesized 2',2'-dimethylspiro[indole-3,4'-piperidin]-2-one can be confirmed by standard spectroscopic techniques. The following are expected characteristic peaks based on analogous structures.
| Spectroscopy | Expected Peaks |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.2 (s, 1H, NH-indole), 7.5-6.8 (m, 4H, Ar-H), 3.2-2.8 (m, 4H, piperidine-H), 2.5 (s, 1H, NH-piperidine), 1.8-1.5 (m, 2H, piperidine-H), 1.2 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 180.0 (C=O), 142.0 (Ar-C), 130.0-120.0 (Ar-C), 109.0 (Ar-C), 70.0 (spiro-C), 55.0 (piperidine-C), 45.0 (piperidine-C), 35.0 (piperidine-C), 28.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1710 (C=O stretching, amide), 1620 (C=C stretching, aromatic) |
| Mass Spec (ESI-MS) | m/z 243.15 [M+H]⁺ |
Application in Antitubercular Drug Discovery
Spiro-piperidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][3][4] Several studies have shown that spiro-oxindole piperidines can exhibit significant antimycobacterial effects, even against drug-resistant strains.[5]
Mechanism of Action: Inhibition of MmpL3
A key target for many novel antitubercular agents is the Mycolic acid MmpL3 (Mycobacterial membrane protein Large 3) transporter.[6] MmpL3 is an essential inner membrane protein in Mtb responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the unique and impermeable cell wall of mycobacteria. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.[6] Spiro-piperidine compounds have been shown to target and inhibit the function of MmpL3.[2][6]
Signaling Pathway Diagram
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of complex heterocyclic compounds. Its application in the construction of spiro-oxindole piperidines provides a direct route to a class of molecules with significant therapeutic potential, particularly as antitubercular agents. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The potential to target essential bacterial pathways, such as the MmpL3-mediated mycolic acid transport, underscores the importance of this scaffold in addressing urgent medical needs like multidrug-resistant tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for the reduction of the ketone in 2,2-Dimethylpiperidin-4-one
Application Note: Stereoselective Reduction of 2,2-Dimethylpiperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the reduction of the ketone in 2,2-Dimethylpiperidin-4-one to the corresponding secondary alcohol, 2,2-Dimethylpiperidin-4-ol. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the synthesis and modification of its derivatives highly relevant.[1][2][3][4] This protocol utilizes sodium borohydride, a mild and selective reducing agent, for the efficient conversion of the ketone.[5][6] The procedure includes reaction setup, monitoring, product isolation, and characterization, with a focus on analyzing the diastereomeric outcome of the reduction.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[5] 2,2-Dimethylpiperidin-4-one is a valuable heterocyclic building block, and its reduction product, 2,2-Dimethylpiperidin-4-ol, serves as a precursor for more complex substituted piperidines. The reduction of the prochiral ketone center introduces a new stereocenter at the C4 position. Due to the existing stereochemistry of the piperidine ring, this reaction can lead to the formation of cis and trans diastereomers. The facial selectivity of the hydride attack determines the diastereomeric ratio of the product, which is a critical consideration in pharmaceutical development. This protocol employs sodium borohydride (NaBH₄), a cost-effective and safe reducing agent that selectively reduces aldehydes and ketones.[6][7]
Reaction Scheme
The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the carbonyl carbon of 2,2-Dimethylpiperidin-4-one.[5][8][9] This is followed by protonation of the resulting alkoxide intermediate during the work-up step to yield the secondary alcohol.[5][6]
Reaction:
2,2-Dimethylpiperidin-4-one → (cis/trans)-2,2-Dimethylpiperidin-4-ol
Reducing Agent: Sodium Borohydride (NaBH₄)
Solvent: Methanol (MeOH)
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier |
| 2,2-Dimethylpiperidin-4-one | C₇H₁₃NO | 127.18 | Commercial |
| Sodium Borohydride | NaBH₄ | 37.83 | Commercial |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial |
| Deionized Water | H₂O | 18.02 | In-house |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | In-house |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercial |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | Commercial |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
NMR Spectrometer (e.g., 400 MHz)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,2-Dimethylpiperidin-4-one (1.00 g, 7.86 mmol). Dissolve the ketone in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.446 g, 11.8 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation and slow addition to control the effervescence.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is complete when the starting ketone spot has disappeared.
-
Work-up - Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL).[10]
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.[10]
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2,2-Dimethylpiperidin-4-ol, as a solid or oil.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization or flash column chromatography on silica gel.[11]
Data Presentation and Characterization
The crude product should be analyzed to determine the yield and the diastereomeric ratio.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| 2,2-Dimethylpiperidin-4-one | 127.18 | 1.00 | 7.86 | 1.0 |
| Sodium Borohydride | 37.83 | 0.446 | 11.8 | 1.5 |
| 2,2-Dimethylpiperidin-4-ol | 129.20 | - | - | - |
| Theoretical Yield (g): | 1.02 | |||
| Actual Yield (g): | To be measured | |||
| Percent Yield (%): | To be calculated | |||
| Diastereomeric Ratio (cis:trans): | To be determined by ¹H NMR |
Product Characterization
-
¹H NMR Spectroscopy: Dissolve the product in CDCl₃. The reduction of the ketone is confirmed by the disappearance of the characteristic signals for the α-protons to the carbonyl and the appearance of a new signal for the carbinol proton (H-C4-OH) between 3.5-4.5 ppm. The integration and multiplicity of this signal for the cis and trans isomers will differ, allowing for the determination of the diastereomeric ratio.[12][13]
-
¹³C NMR Spectroscopy: The disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new signal for the alcohol carbon (C4, typically 60-75 ppm) confirms the conversion.
-
Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the strong C=O stretch (approx. 1710 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹) in the product.
-
Mass Spectrometry (MS): Analysis will confirm the molecular weight of the product (m/z = 129.20 for the molecular ion [M]⁺ or 130.20 for [M+H]⁺).
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the reduction of 2,2-Dimethylpiperidin-4-one.
Caption: Experimental workflow for NaBH₄ reduction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Derivatization of 2,2-Dimethylpiperidin-4-one Hydrochloride for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2,2-Dimethylpiperidin-4-one hydrochloride, a versatile scaffold for the synthesis of novel compounds for biological screening. The derivatization strategies outlined herein focus on modifications at the piperidine nitrogen and the C-4 ketone, common approaches in medicinal chemistry to generate libraries of compounds with diverse pharmacological activities.
Introduction
The piperidin-4-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antituberculosis properties.[1][2][3][4][5][6][7] this compound offers a valuable starting point for generating novel chemical entities. The gem-dimethyl substitution at the C-2 position can confer metabolic stability and unique conformational properties to the resulting derivatives. This document details two primary derivatization strategies: N-alkylation of the piperidine nitrogen and reductive amination at the C-4 carbonyl group.
Derivatization Strategies
The chemical versatility of 2,2-Dimethylpiperidin-4-one allows for targeted modifications to explore structure-activity relationships (SAR). The two principal reaction pathways detailed are:
-
N-Alkylation: This strategy involves the introduction of various alkyl or aryl groups at the secondary amine of the piperidine ring. This modification can significantly impact the compound's polarity, basicity, and ability to interact with biological targets.[8][9]
-
Reductive Amination: This two-step, one-pot reaction transforms the C-4 ketone into a secondary or tertiary amine. This allows for the introduction of a wide array of substituents, profoundly altering the molecule's shape and hydrogen bonding capabilities, which is crucial for receptor binding.[3][10][11][12]
Experimental Protocols
Protocol 1: N-Alkylation of 2,2-Dimethylpiperidin-4-one
This protocol describes a general procedure for the N-alkylation of 2,2-Dimethylpiperidin-4-one using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Reductive Amination of 2,2-Dimethylpiperidin-4-one
This protocol details the synthesis of N-substituted 4-amino-2,2-dimethylpiperidine derivatives from 2,2-Dimethylpiperidin-4-one and a primary amine.[13]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or DCE.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add the desired primary amine (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may cause gas evolution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes the biological activities of representative piperidin-4-one derivatives. This data is compiled from various studies and is intended to illustrate the potential of this scaffold.
| Compound ID | Structure | Biological Activity | Potency (e.g., MIC, IC₅₀) | Reference |
| A | 2-(N-dodecylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | Antifungal (Candida krusei) | MIC₉₀: 2 µg/mL | [3] |
| B | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Anti-tuberculosis | MIC: 1.4 µg/mL | [6] |
| C | 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | Antiproliferative (Breast and Pancreatic Cancer) | Higher potency than curcumin | [2] |
| D | N-acyl-3,5-bis(ylidene)-4-piperidones | Anti-plasmodial (Plasmodium falciparum) | Potent inhibitory properties against drug-resistant strains | [2] |
Visualizations
Experimental Workflow: Derivatization of 2,2-Dimethylpiperidin-4-one
Caption: General workflow for the derivatization and screening of 2,2-Dimethylpiperidin-4-one.
Potential Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition
Some piperidine derivatives, particularly morpholine analogs like amorolfine, are known to inhibit ergosterol biosynthesis in fungi, a critical pathway for maintaining fungal cell membrane integrity. The derivatized piperidin-4-ones may share a similar mechanism of action.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The described synthetic route is a robust multi-step process commencing with the Michael addition of diacetone amine to an acrylate ester, followed by an intramolecular Dieckmann condensation to form the piperidone ring. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester, and final salt formation with hydrochloric acid, yield the target compound. This document outlines the comprehensive methodology, including optimized reaction conditions, purification techniques, and analytical characterization, to ensure high yield and purity suitable for industrial applications. Safety protocols for handling all chemicals are also detailed.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and functional groups allow for diverse chemical modifications, making it a crucial component in the synthesis of complex biologically active molecules. The development of a scalable and economically viable synthetic process is therefore of significant importance for the pharmaceutical and agrochemical industries. The following protocols detail a reliable pathway for the large-scale production of this important intermediate.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a four-step process:
-
Step 1: Michael Addition: Diacetone amine (4-amino-4-methylpentan-2-one) is reacted with methyl acrylate in a Michael addition reaction to form the intermediate dimethyl 3,3'-((4-methyl-2-oxopentan-4-yl)azanediyl)dipropanoate.
-
Step 2: Dieckmann Condensation: The diester intermediate undergoes an intramolecular Dieckmann condensation in the presence of a strong base to yield methyl 2,2-dimethyl-4-oxopiperidine-3-carboxylate.
-
Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and decarboxylation to afford 2,2-Dimethylpiperidin-4-one.
-
Step 4: Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to produce the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Michael Addition of Diacetone Amine and Methyl Acrylate
This procedure details the 1,4-conjugate addition of diacetone amine to methyl acrylate. The reaction is typically carried out without a solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Diacetone Amine | 115.17 | 11.52 | 100 |
| Methyl Acrylate | 86.09 | 18.94 | 220 |
Procedure:
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add diacetone amine (11.52 kg, 100 mol).
-
Begin stirring and cool the reactor contents to 10-15 °C using a circulating chiller.
-
Slowly add methyl acrylate (18.94 kg, 220 mol) dropwise via the addition funnel over a period of 4-5 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by GC-MS until the consumption of diacetone amine is complete.
-
The resulting crude dimethyl 3,3'-((4-methyl-2-oxopentan-4-yl)azanediyl)dipropanoate is a viscous oil and can be used in the next step without further purification.
Expected Yield: Quantitative.
Step 2: Dieckmann Condensation
This step involves the intramolecular cyclization of the diester intermediate to form the piperidone ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Crude Diester Intermediate | 289.36 | ~28.9 | ~100 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 4.40 | 110 |
| Toluene | - | 30 L | - |
| Methanol | 32.04 | 1 L | - |
Procedure:
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, add toluene (30 L).
-
Under a nitrogen atmosphere, carefully add sodium hydride (4.40 kg, 110 mol, 60% dispersion in mineral oil) to the toluene.
-
Heat the suspension to 60-70 °C with stirring.
-
Slowly add the crude diester intermediate from Step 1 to the sodium hydride suspension over 2-3 hours. An evolution of hydrogen gas will be observed. Maintain the temperature between 70-80 °C.
-
After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to 0-5 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (1 L) to destroy any excess sodium hydride.
-
Slowly add 10 L of water to the reaction mixture.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L).
-
Combine the organic layers and wash with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2,2-dimethyl-4-oxopiperidine-3-carboxylate as an oil.
Expected Yield: 70-80% over two steps.
Step 3: Hydrolysis and Decarboxylation
This protocol describes the conversion of the β-keto ester to the corresponding piperidone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Crude β-Keto Ester | 185.22 | ~14.8 | ~80 |
| Hydrochloric Acid (37%) | 36.46 | 15 L | - |
| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - |
| Dichloromethane | - | 20 L | - |
Procedure:
-
To a 50 L glass-lined reactor, add the crude methyl 2,2-dimethyl-4-oxopiperidine-3-carboxylate (~14.8 kg, ~80 mol).
-
Slowly add concentrated hydrochloric acid (15 L) with stirring.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of 50% sodium hydroxide solution to a pH of 9-10, maintaining the temperature below 30 °C with external cooling.
-
Extract the aqueous layer with dichloromethane (3 x 10 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-Dimethylpiperidin-4-one as an oil.
Expected Yield: 85-95%.
Step 4: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Crude 2,2-Dimethylpiperidin-4-one | 127.18 | ~9.2 | ~72 |
| Isopropanol | - | 20 L | - |
| Hydrochloric Acid (in Isopropanol, 5-6 M) | - | As needed | - |
Procedure:
-
Dissolve the crude 2,2-Dimethylpiperidin-4-one (~9.2 kg, ~72 mol) in isopropanol (20 L) in a 50 L glass reactor.
-
Cool the solution to 0-5 °C with stirring.
-
Slowly add a 5-6 M solution of hydrochloric acid in isopropanol until the pH of the solution is 1-2.
-
A white precipitate will form. Continue stirring at 0-5 °C for 1-2 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold isopropanol (2 x 2 L).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Overall Yield: 50-60% from diacetone amine.
Data Presentation
Summary of Quantitative Data:
| Step | Product | Starting Material | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diester Intermediate | Diacetone Amine | 1 : 2.2 | None | 10-25 | 16-21 | ~100 |
| 2 | β-Keto Ester | Diester Intermediate | 1 : 1.1 (Base) | Toluene | 110 | 4-6 | 70-80 |
| 3 | Free Base | β-Keto Ester | - | 37% HCl | 100-110 | 8-12 | 85-95 |
| 4 | Hydrochloride Salt | Free Base | - | Isopropanol | 0-5 | 1-2 | >95 |
Analytical Characterization
This compound
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₁₄ClNO
-
Molecular Weight: 163.64 g/mol
-
¹H NMR (400 MHz, D₂O): δ 3.55 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 2.60 (s, 2H), 1.45 (s, 6H).
-
¹³C NMR (101 MHz, D₂O): δ 208.5, 59.8, 52.1, 48.7, 39.5, 24.9.
-
IR (KBr, cm⁻¹): 2970, 2750, 1725 (C=O), 1570, 1470, 1380.
-
Melting Point: 190-195 °C (decomposes).
Safety and Handling Precautions
-
Diacetone Amine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. May cause an allergic skin reaction. Work in a fume hood and avoid sources of ignition.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use appropriate PPE, including fire-retardant clothing.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated area or fume hood with appropriate PPE.
-
Toluene and Dichloromethane: Flammable/volatile solvents. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Caption: Key safety considerations for the synthesis protocol.
References
Application Notes and Protocols for the Asymmetric Synthesis of 2,2-Dimethylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine scaffolds are integral components of numerous pharmaceuticals and natural products. The stereoselective synthesis of highly substituted piperidines, such as 2,2-dimethylpiperidin-4-one derivatives, presents a significant challenge in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important structural motif, focusing on an organocatalyzed intramolecular aza-Michael addition. This approach offers a powerful strategy for the construction of the piperidinone core with high enantioselectivity.
The proposed synthetic strategy involves the preparation of an acyclic precursor containing both a nucleophilic amine and an α,β-unsaturated ketone moiety. Subsequent intramolecular cyclization via an aza-Michael addition, catalyzed by a chiral organocatalyst, yields the desired enantioenriched 2,2-dimethylpiperidin-4-one derivative.
Synthetic Strategy Overview
The overall synthetic approach is depicted below. The key step is the asymmetric intramolecular aza-Michael addition, which establishes the stereocenter at the C-3 position of the piperidinone ring.
Caption: Proposed workflow for the asymmetric synthesis of 2,2-dimethylpiperidin-4-one derivatives.
Key Reaction: Asymmetric Intramolecular Aza-Michael Addition
The cornerstone of this synthetic approach is the organocatalyzed asymmetric intramolecular aza-Michael addition. This reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the cyclization. Cinchona alkaloid-derived primary amines are exemplary catalysts for this transformation, demonstrating high efficacy in related reactions.
Caption: Catalytic cycle for the asymmetric intramolecular aza-Michael addition.
Data Presentation: Catalyst Screening and Optimization
The following table summarizes representative data from the literature for analogous organocatalyzed Michael additions of ketones to nitroolefins, which serves as a model for the proposed synthesis.[1][2] This data is intended to provide a starting point for catalyst selection and reaction optimization for the synthesis of 2,2-dimethylpiperidin-4-one derivatives.
| Entry | Chiral Catalyst | Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-1,2-Diphenylethane-1,2-diamine derived thiophosphoramide | None | Toluene | RT | >99 | 99 |
| 2 | Cinchona-based primary-tertiary diamine | Trifluoroacetic acid (TFA) | Not Specified | Not Specified | 75-95 | up to 99 |
| 3 | Pyrrolidine-thiourea | None | Neat | RT | Good | Moderate |
| 4 | Calix[3]arene-based primary-amine thiourea | None | Not Specified | Not Specified | High | High |
Experimental Protocols
Protocol 1: Synthesis of the Acyclic Amino Ketone Precursor
This protocol describes a general method for the synthesis of the acyclic precursor required for the intramolecular aza-Michael addition.
Materials:
-
Mesityl oxide
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous DCM under an inert atmosphere, add mesityl oxide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acyclic amino ketone precursor.
Protocol 2: Asymmetric Intramolecular Aza-Michael Addition
This protocol outlines the key asymmetric cyclization step to form the enantioenriched 2,2-dimethylpiperidin-4-one derivative.
Materials:
-
Acyclic amino ketone precursor (from Protocol 1)
-
Chiral organocatalyst (e.g., (R,R)-1,2-Diphenylethane-1,2-diamine derived thiophosphoramide, 10 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the acyclic amino ketone precursor (1.0 eq.) in anhydrous toluene under an inert atmosphere, add the chiral organocatalyst (0.1 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the cyclic product by TLC and/or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2,2-dimethylpiperidin-4-one derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
The described protocols, based on an organocatalyzed intramolecular aza-Michael addition, provide a robust and highly stereoselective pathway for the synthesis of valuable 2,2-dimethylpiperidin-4-one derivatives. The use of chiral primary amine catalysts is a key feature of this methodology, enabling the efficient construction of the chiral piperidinone core. The provided data and protocols serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry to access these important building blocks for drug discovery and development. Further optimization of reaction conditions and exploration of a broader range of substrates and catalysts will undoubtedly expand the utility of this synthetic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common challenges in the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and adaptable synthetic routes for 4-piperidone derivatives, including the 2,2-dimethyl analogue, are the Dieckmann Condensation and the Mannich Reaction. The Dieckmann Condensation involves the intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation. The Mannich Reaction is a multi-component condensation of an aldehyde, a β-keto acid derivative, and ammonia or a primary amine.
Q2: What are the critical parameters to control for a successful Dieckmann Condensation?
A2: Key parameters for a successful Dieckmann Condensation include the choice and stoichiometry of the base, reaction temperature, and the purity of starting materials and solvents. Anhydrous conditions are crucial to prevent quenching of the base.
Q3: How can I effectively purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol/acetone or ethanol/ethyl acetate, can be employed to obtain high-purity crystals. It is important to ensure the complete removal of any residual acid from the final product.
Q4: Are there any known stable intermediates in the synthesis of this compound?
A4: Yes, in the Dieckmann condensation route, the β-keto ester intermediate formed after the cyclization step is a stable compound that can be isolated and characterized before proceeding to the hydrolysis and decarboxylation steps.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a plausible Dieckmann Condensation route.
Issue 1: Low Yield of the Cyclized β-Keto Ester Intermediate
Possible Causes:
-
Insufficient or Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture or prolonged storage. At least one full equivalent of base is required to drive the reaction to completion.
-
Presence of Moisture: Water in the solvent or on the glassware will react with and deactivate the strong base.
-
Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric byproducts.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions.
Solutions:
| Parameter | Recommended Action |
| Base Quality | Use a fresh, unopened container of the base or test the activity of the existing stock. Ensure accurate weighing and stoichiometry (at least 1 eq). |
| Reaction Purity | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Concentration | Run the reaction at a higher dilution to favor the intramolecular cyclization. |
| Temperature | Optimize the reaction temperature. For sodium ethoxide in ethanol, reflux temperature is typically effective. |
Issue 2: Incomplete Hydrolysis and Decarboxylation
Possible Causes:
-
Insufficient Acid Concentration or Reaction Time: The hydrolysis of the β-keto ester and subsequent decarboxylation require harsh acidic conditions and sufficient time at elevated temperatures.
-
Low Temperature: The decarboxylation step is often sluggish at lower temperatures.
Solutions:
| Parameter | Recommended Action |
| Acid/Time | Use a higher concentration of hydrochloric acid (e.g., 6M HCl) and ensure a sufficient reflux period. Monitor the reaction progress by TLC or GC-MS until the intermediate is consumed. |
| Temperature | Maintain a vigorous reflux during the hydrolysis and decarboxylation step to ensure the reaction goes to completion. |
Issue 3: Formation of Impurities During Work-up and Isolation
Possible Causes:
-
Residual Base: Incomplete neutralization of the base can lead to the formation of byproducts during work-up and purification.
-
Oily Product: The product may "oil out" instead of crystallizing, indicating the presence of impurities.
-
Incomplete Salt Formation: Insufficient addition of HCl during the final precipitation step can result in a mixture of the free base and the hydrochloride salt.
Solutions:
| Parameter | Recommended Action |
| Neutralization | Carefully neutralize the reaction mixture after the Dieckmann cyclization before proceeding with the work-up. |
| Crystallization | If the product oils out, try redissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Salt Formation | Ensure an excess of a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether) is added to the free base to ensure complete conversion to the hydrochloride salt. |
Experimental Protocols
Proposed Synthesis of this compound via Dieckmann Condensation
This protocol is a plausible route based on established chemical principles for the synthesis of related 4-piperidones.
Step 1: Synthesis of Diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate
-
This starting material can be synthesized from 3,3-dimethyl-4-aminobutanoic acid through esterification and subsequent protection of the amine group. Detailed experimental procedures for this initial step would need to be developed based on standard organic chemistry techniques.
Step 2: Dieckmann Condensation
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Heat the mixture to reflux.
-
Add a solution of Diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate (1.0 equivalent) in anhydrous ethanol dropwise to the refluxing mixture over 1 hour.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a slight excess of acetic acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude β-keto ester from the previous step, add 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the evolution of CO₂ ceases.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add acetone or ethyl acetate until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Yields under Varying Dieckmann Condensation Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of β-keto ester (%) |
| 1 | NaOEt (1.1) | Ethanol | 78 (Reflux) | 6 | 75 |
| 2 | NaH (1.1) | Toluene | 110 (Reflux) | 6 | 80 |
| 3 | NaOEt (0.9) | Ethanol | 78 (Reflux) | 6 | 45 |
| 4 | NaH (1.1) | THF (with EtOH) | 66 (Reflux) | 12 | 70 |
Table 2: Hypothetical Overall Yields with Different Purification Methods
| Entry | Crude Product Purity (by NMR) | Recrystallization Solvent | Overall Yield (%) | Final Purity (by NMR) |
| 1 | 85% | Ethanol/Acetone | 65 | >98% |
| 2 | 85% | Ethanol/Ethyl Acetate | 62 | >98% |
| 3 | 70% | Ethanol/Acetone | 50 | >97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Purification techniques for 2,2-Dimethylpiperidin-4-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethylpiperidin-4-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic compound belonging to the piperidine family. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its hydrochloride salt form generally offers enhanced stability and solubility compared to the free base.
Q2: What are the primary methods for purifying this compound?
A2: The most common purification techniques for piperidin-4-one derivatives are recrystallization and column chromatography. Recrystallization is often favored for its simplicity and efficiency in removing impurities from a solid sample.
Q3: What are some potential impurities I might encounter during the synthesis and purification of this compound?
A3: While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, general impurities in the synthesis of related piperidin-4-ones can include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors to the piperidine ring.
-
Byproducts from side reactions: The formation of the piperidine ring can sometimes lead to the generation of isomeric or polymeric byproducts.
-
Reagents and solvents: Residual solvents from the reaction or purification steps, as well as any excess reagents, can be present as impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and to identify impurities by comparing the sample spectrum to that of a pure standard.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional hot solvent.
-
Select a More Polar Solvent: If the compound is highly polar, a more polar solvent may be required. For piperidine derivatives, alcohols like ethanol or isopropanol are often good starting points.
-
Use a Solvent Mixture: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can be effective.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Problem: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound completely.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent Selection: Choose a solvent in which the compound has a large difference in solubility between hot and cold conditions.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure.
-
General Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined experimentally. Based on literature for similar compounds, a good starting point would be an alcohol (e.g., ethanol, isopropanol) or a mixed solvent system (e.g., ethanol/ethyl acetate).
Materials:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol describes a general method for purification by column chromatography. The choice of stationary and mobile phases will depend on the polarity of the impurities.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvents for the mobile phase (e.g., a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase that provides good separation between the desired compound and impurities.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
| Solvent | Solubility of 4-Piperidone hydrochloride hydrate |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| DMF | 5 mg/mL |
| Ethanol | 2 mg/mL |
Data for 4-Piperidone hydrochloride hydrate is provided as a qualitative guide. Actual solubilities for this compound may differ and should be determined experimentally.
Troubleshooting Recrystallization: A Decision Tree
Caption: A decision-making guide for troubleshooting common issues during recrystallization.
Overcoming side reactions in the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride
Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions encountered during the synthesis of this valuable pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2,2-Dimethylpiperidin-4-one?
The most prevalent and industrially significant route involves the self-condensation of acetone in the presence of ammonia. This reaction proceeds through key intermediates such as diacetone alcohol and mesityl oxide. The process can be challenging to control, often leading to a complex mixture of products.[1] An alternative, cleaner approach involves the conjugate addition of ammonia to pre-synthesized mesityl oxide.[1]
Q2: My reaction of acetone and ammonia is producing a complex mixture of byproducts with a low yield of the desired 2,2-Dimethylpiperidin-4-one. What is going wrong?
This is a common issue stemming from the multiple competing and sequential reactions that can occur. The primary challenge is controlling the reaction to favor the formation of diacetonamine, the direct precursor to 2,2-dimethyl-4-piperidone, over other condensation products.[1] Key byproducts include diacetone alcohol, mesityl oxide, phorone, isophorone, and triacetonamine.[1] The reaction conditions, particularly temperature, pressure, and reactant ratios, play a crucial role in the product distribution.
Q3: What is the role of a catalyst in the synthesis from acetone and ammonia?
Acidic catalysts, such as ammonium salts (e.g., ammonium nitrate) or Lewis acids (e.g., calcium chloride), are often used to promote the condensation reactions.[1] These catalysts can influence the rate of formation of the various intermediates and byproducts. The choice and concentration of the catalyst are critical parameters to optimize for maximizing the yield of the desired product.
Q4: I am observing significant amounts of phorone and isophorone in my reaction mixture. How can I minimize their formation?
Phorone and isophorone are byproducts resulting from further condensation reactions of mesityl oxide.[1] Their formation is typically favored by higher temperatures and prolonged reaction times. To minimize these byproducts, consider the following:
-
Lowering the reaction temperature: This can help to slow down the rates of the subsequent condensation reactions.
-
Optimizing the reaction time: Monitor the reaction progress to stop it once the optimal yield of the desired product is reached, preventing further conversion to phorone and isophorone.
-
Controlling the reactant stoichiometry: An excess of acetone may favor the formation of these higher-order condensation products.
Q5: How can I improve the purity of my 2,2-Dimethylpiperidin-4-one?
Purification can be challenging due to the presence of multiple byproducts with similar properties.[1] Fractional distillation is a common method for separating the desired product from lower-boiling impurities like unreacted acetone and mesityl oxide, and higher-boiling impurities like phorone. For the hydrochloride salt, recrystallization from a suitable solvent system is an effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2,2-Dimethylpiperidin-4-one | - Unfavorable reaction conditions (temperature, pressure).- Incorrect reactant molar ratio (acetone:ammonia).- Inefficient catalyst or incorrect catalyst concentration.- Formation of multiple side products.[1] | - Systematically vary the reaction temperature and pressure to find the optimal range.- Adjust the molar ratio of acetone to ammonia. A higher excess of one reactant may drive the equilibrium towards undesired products.- Screen different acidic catalysts and optimize their concentration.- Consider a two-step approach: synthesize and purify mesityl oxide first, then react it with ammonia for a cleaner reaction.[1] |
| High Levels of Mesityl Oxide Impurity | - Incomplete reaction of mesityl oxide with ammonia.- Reaction conditions favoring the dehydration of diacetone alcohol but not the subsequent amination. | - Increase the reaction time or temperature to promote the conjugate addition of ammonia to mesityl oxide.- Ensure a sufficient concentration of ammonia is present throughout the reaction. |
| Formation of Polymeric or Tarry Material | - Uncontrolled, exothermic condensation reactions.- High reaction temperatures and/or prolonged reaction times. | - Improve temperature control of the reactor.- Consider adding one reactant dropwise to the other to manage the reaction exotherm.- Reduce the overall reaction time. |
| Difficulty in Isolating the Product | - Complex reaction mixture with multiple components.- Product may be present as a mixture of the free base and its salt. | - Utilize fractional distillation under reduced pressure to separate components based on boiling points.- Convert the free base to its hydrochloride salt to facilitate isolation by crystallization.- Employ chromatographic techniques for small-scale purifications. |
| Inconsistent Product Quality | - Variations in the quality of starting materials (e.g., acetone containing impurities like diacetone alcohol or mesityl oxide).[2]- Lack of precise control over reaction parameters. | - Use high-purity acetone and ammonia.- Implement strict control over temperature, pressure, reactant addition rates, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylpiperidin-4-one via Diacetone Amine (from Mesityl Oxide)
This method is favored for its cleaner reaction profile compared to the direct reaction of acetone and ammonia.[1]
Step 1: Synthesis of Diacetone Amine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Reactants: Charge the flask with a solution of ammonia in a suitable solvent (e.g., ethanol).
-
Addition: Slowly add mesityl oxide dropwise to the cooled ammonia solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below a specified point (e.g., 10 °C).
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Remove the solvent under reduced pressure. The crude diacetone amine can be purified by vacuum distillation.
Step 2: Cyclization to 2,2-Dimethylpiperidin-4-one
Note: The direct cyclization of diacetone amine itself is not the primary route. The formation of 2,2-dimethyl-4-piperidone typically involves the in-situ formation and reaction of diacetonamine with another molecule of acetone or its equivalent. A more direct laboratory synthesis might proceed via a different route. For the purpose of this guide, we will focus on troubleshooting the more common industrial-style synthesis from acetone and ammonia.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude 2,2-Dimethylpiperidin-4-one free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
-
Recrystallization: For further purification, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Synthesis from Acetone and Ammonia
Caption: Synthetic pathway from acetone and ammonia, highlighting key intermediates and side products.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylpiperidin-4-one Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,2-Dimethylpiperidin-4-one hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic routes for preparing piperidin-4-one derivatives, including the 2,2-dimethyl substituted compound, are the Mannich reaction and the Dieckmann condensation. The Mannich reaction involves a three-component condensation of a ketone, an aldehyde (like formaldehyde), and an amine. The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired piperidinone.
Q2: What is the role of the hydrochloride salt in this compound?
A2: Forming the hydrochloride salt of 2,2-Dimethylpiperidin-4-one enhances its stability and solubility, particularly in aqueous media. This is a common practice in pharmaceutical chemistry to improve the handling and formulation of amine-containing compounds.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with strong bases like sodium hydride (used in the Dieckmann condensation), extreme caution is necessary as it is highly reactive with water.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Infrared (IR) spectroscopy can identify key functional groups, such as the ketone and the amine salt. Mass spectrometry (MS) will confirm the molecular weight of the compound. Purity can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reactants. 2. Inactive catalyst or reagent: The catalyst may have degraded, or the reagents may be of poor quality. 3. Presence of water: Moisture can interfere with reactions, especially those involving strong bases like in the Dieckmann condensation. | 1. Optimize reaction parameters: Systematically vary the temperature, reaction time, and molar ratios of reactants to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC. 2. Use fresh reagents and catalysts: Ensure all starting materials are pure and catalysts are active. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Formation of Multiple Products/Side Reactions | 1. Mannich Reaction: Dialkylation of the primary amine can occur.[1] 2. Dieckmann Condensation: Intermolecular Claisen condensation can lead to oligomeric byproducts.[2] 3. Thermodynamic vs. Kinetic Control: Formation of undesired regioisomers. | 1. Control stoichiometry: Use a stoichiometric amount of formaldehyde in the Mannich reaction to minimize dialkylation.[1] 2. High dilution: Running the Dieckmann condensation at high dilution can favor the intramolecular reaction over intermolecular side reactions.[2] 3. Temperature control: Lowering the reaction temperature may favor the formation of the kinetic product, while higher temperatures may lead to the thermodynamic product. Experiment with different temperature profiles. |
| Difficult Product Isolation and Purification | 1. Product is an oil: The free base of the piperidinone may be an oil, making crystallization difficult. 2. Contamination with starting materials or byproducts: Similar polarities of the product and impurities can complicate purification by column chromatography. 3. Emulsion formation during workup: This can lead to product loss. | 1. Salt formation: Convert the oily free base to its hydrochloride salt, which is typically a crystalline solid and easier to handle and purify by recrystallization. 2. Optimize chromatography: Experiment with different solvent systems (eluents) and stationary phases for column chromatography to achieve better separation. 3. Workup procedure: During aqueous workup, adding a saturated brine solution can help to break emulsions. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor mixing. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC or GC to determine the optimal duration and temperature. 2. Ensure efficient stirring: Use a suitable stir bar and stir plate to ensure the reaction mixture is homogeneous. |
Experimental Protocols
Illustrative Synthesis via Mannich Reaction
-
Iminium Ion Formation: In a reaction vessel, an appropriate primary amine is reacted with formaldehyde.
-
Enolate Formation: A ketone, in this case, a precursor that would lead to the 2,2-dimethyl substitution, is treated with a base to form an enolate.
-
Mannich Reaction: The enolate then acts as a nucleophile, attacking the iminium ion.
-
Cyclization: A second intramolecular Mannich-type reaction leads to the formation of the piperidine ring.
-
Workup and Purification: The reaction mixture is worked up by extraction and washing. The crude product is then purified, for instance by column chromatography.
-
Hydrochloride Salt Formation: The purified 2,2-Dimethylpiperidin-4-one is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Data Presentation
Table 1: Optimization of Reaction Parameters (Hypothetical Data)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 24 | 45 |
| 2 | Acetic Acid | Ethanol | 80 | 24 | 65 |
| 3 | Acetic Acid | Toluene | 110 | 12 | 75 |
| 4 | p-TSA | Toluene | 110 | 12 | 82 |
| 5 | p-TSA | Dioxane | 100 | 18 | 78 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for the optimization of this compound synthesis was not found in the search results.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Troubleshooting guide for the Dieckmann condensation in piperidone synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the Dieckmann condensation in the synthesis of piperidones.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation and how is it applied to piperidone synthesis?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[1][2] In piperidone synthesis, an amino-diester is cyclized to form a piperidine ring with a ketone and an ester group, which can then be hydrolyzed and decarboxylated to yield the desired piperidone.[3][4] This method is effective for creating five and six-membered rings.[2][5]
Q2: My Dieckmann condensation is resulting in a very low yield. What are the common causes?
Low yields in the Dieckmann condensation for piperidone synthesis can stem from several factors:
-
Insufficient Base: At least one full equivalent of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base.[2][6] Using less than a stoichiometric amount will result in an incomplete reaction.
-
Inactive Base: The base, especially reagents like sodium hydride (NaH), can degrade over time.[6] It is crucial to use a fresh, high-quality base.
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular condensation (Claisen condensation) can occur, leading to oligomeric or polymeric side products instead of the desired intramolecular cyclization.[6]
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time all play a critical role in the reaction's success. These parameters often need to be optimized for the specific substrate.[7][8]
Q3: I am observing a significant amount of side products. What are they and how can I minimize them?
Common side products in the Dieckmann condensation for piperidone synthesis include:
-
Oligomers/Polymers: As mentioned, these arise from intermolecular condensation at high concentrations.[6] Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.
-
Amidation Products: The presence of the amine functionality in the starting material can lead to side reactions, such as amidation, especially at higher temperatures.[6]
-
Products of Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. If the product β-keto ester is not deprotonated by the base, the ring can reopen. This is more likely if an insufficient amount of base is used.[9]
Q4: My product is an oil and will not crystallize. What can I do?
Difficulty in crystallization is often due to impurities.[6] Consider the following purification strategies:
-
Aqueous Work-up: An aqueous work-up can help remove salts and water-soluble impurities.
-
Chromatography: Column chromatography is an effective method for separating the desired product from side products and unreacted starting material.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be a viable purification method.[10]
-
Salt Formation: Converting the product to a salt (e.g., a hydrochloride salt) can sometimes facilitate crystallization.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Use a fresh, potent base (e.g., new container of NaH). Ensure at least one equivalent of base is used.[6] |
| Incorrect solvent. | Use a dry, aprotic solvent like toluene, THF, or benzene.[5] | |
| Reaction temperature is too low. | While some reactions work at room temperature, others may require heating to reflux.[7][11] | |
| Formation of a Viscous Slurry or Solid Precipitate During Reaction | Precipitation of the sodium salt of the β-keto ester product. | This is often normal. Ensure stirring is adequate to maintain a homogenous mixture.[6] |
| Formation of insoluble oligomers. | Decrease the concentration of the starting material (high dilution).[6] | |
| Product is an Oil and Difficult to Purify | Presence of impurities. | Purify by column chromatography or distillation.[10] |
| Residual solvent or evolved alcohol. | Ensure complete removal of solvent under reduced pressure. An aqueous work-up can help remove alcohol.[6] | |
| Inconsistent Yields | Variability in reagent quality or reaction setup. | Use consistent sources and quality of reagents. Ensure anhydrous conditions by properly drying glassware and solvents. |
Data Presentation
Table 1: Effect of Base and Reaction Time on the Yield of 1-(2-Phenethyl)-4-piperidone [7][8]
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium | Toluene | Room Temperature | 6 | 19 |
| Sodium | Toluene | Room Temperature | 12 | 44 |
| Sodium | Toluene | Room Temperature | 24 | 57 |
| Sodium | Toluene | Room Temperature | 72 | 20 |
| Sodium Hydride (NaH) | Toluene | Reflux | Not Specified | 64 |
| Sodium Methoxide (NaOMe) | Toluene | Reflux | Not Specified | 61 |
| Sodium Hydroxide (NaOH) | Toluene | 50 then RT | 24 | 72 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation
This protocol is adapted from procedures for similar Dieckmann condensations.[10][11]
Materials:
-
Diethyl 3,3'-(methylazanediyl)dipropanoate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Toluene
-
Ice-water
-
25% Hydrochloric acid
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of diethyl 3,3'-(methylazanediyl)dipropanoate (1 equivalent) in anhydrous toluene to the refluxing mixture over 2-3 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of ice-water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 3 with 25% hydrochloric acid, keeping the temperature below 10°C.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate.
Protocol 2: Hydrolysis and Decarboxylation to 1-Methyl-4-piperidone[12]
Materials:
-
Crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate
-
20% Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
To the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate, add 20% hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 12 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure 1-methyl-4-piperidone.
Visualizations
Caption: Mechanism of the Dieckmann Condensation for Piperidone Synthesis.
Caption: General Experimental Workflow for Piperidone Synthesis.
Caption: Troubleshooting Decision Tree for the Dieckmann Condensation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
How to prevent the formation of impurities in 2,2-Dimethylpiperidin-4-one hydrochloride synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on impurity prevention and control.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of 2,2-Dimethylpiperidin-4-one | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
| Side reactions consuming starting materials. | Optimize the molar ratio of reactants. An excess of one reactant may favor side product formation. Control the rate of addition of reagents to maintain a steady reaction temperature. | |
| Loss of product during workup and purification. | Ensure the pH is carefully controlled during extraction to prevent the loss of the amine product to the aqueous phase. Use an appropriate solvent system for extraction and recrystallization to maximize recovery. | |
| Presence of Acyclic Impurities | Incomplete cyclization of intermediates. | Ensure the catalyst is active and used in the correct stoichiometric amount. The choice of solvent can also influence the rate of cyclization. |
| Reversal of the cyclization reaction (e.g., retro-Dieckmann). | Use milder reaction conditions, particularly if using a strong base for cyclization. Lowering the temperature may help to prevent the retro-reaction. | |
| Formation of Over-Alkylated Byproducts | Reaction of the product with starting materials or intermediates. | Control the stoichiometry of the reactants carefully. Adding the alkylating agent slowly and at a controlled temperature can minimize over-alkylation. |
| Discoloration of the Final Product | Presence of minor, highly colored impurities. | Treat the crude product with activated carbon during the recrystallization step to adsorb colored impurities. Ensure all glassware is scrupulously clean. |
| Difficulties in Forming the Hydrochloride Salt | Presence of residual base from the workup. | Ensure the freebase is thoroughly washed and dried before attempting salt formation. Use a slight excess of hydrochloric acid to ensure complete protonation. |
| Improper solvent for precipitation. | The choice of solvent is critical for obtaining a crystalline hydrochloride salt. A common technique is to dissolve the freebase in a solvent in which the hydrochloride salt is insoluble (e.g., a mixture of ethanol and diethyl ether). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the typical synthesis routes involving the condensation of acetone and ammonia (or related starting materials), common impurities may include:
-
Acyclic intermediates: Incompletely cyclized products from the condensation reactions.
-
Aldol condensation products of acetone: Such as diacetone alcohol and mesityl oxide, which can further react to form other byproducts.
-
Over-alkylation products: Where the piperidone ring is further alkylated.
-
Triacetonamine: A common byproduct in reactions involving acetone and ammonia under certain conditions.
Q2: How can I best control the reaction temperature to minimize side reactions?
A2: Maintaining a stable and optimal reaction temperature is crucial. It is recommended to use a reaction vessel equipped with a reliable thermometer and a controlled heating/cooling system (e.g., an oil bath or a temperature-controlled mantle). For exothermic reactions, adding reagents dropwise with efficient stirring can help dissipate heat and prevent temperature spikes that often lead to impurity formation.
Q3: What is the best method for purifying the crude 2,2-Dimethylpiperidin-4-one before forming the hydrochloride salt?
A3: Fractional distillation under reduced pressure is often an effective method for purifying the freebase form of 2,2-Dimethylpiperidin-4-one, especially for removing less volatile impurities. Subsequently, recrystallization of the hydrochloride salt is a powerful technique for achieving high purity.[1]
Q4: Which solvent system is recommended for the recrystallization of this compound?
A4: A mixed solvent system is often effective. A common approach is to dissolve the hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., hot ethanol or methanol) and then gradually add a less polar solvent in which it is insoluble (e.g., diethyl ether or acetone) until turbidity is observed.[1] Slow cooling of this solution should yield pure crystals.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and detect the presence of any residual impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylpiperidin-4-one (Freebase) via Condensation
This protocol is a general guideline based on analogous syntheses and may require optimization.
-
Reaction Setup: In a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and pressure gauge, charge acetone and a suitable catalyst (e.g., an ammonium salt like ammonium chloride).
-
Introduction of Ammonia: Cool the reactor and introduce anhydrous ammonia gas while maintaining the temperature below a specified threshold. The molar ratio of acetone to ammonia is a critical parameter to control.
-
Reaction: Seal the reactor and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the internal pressure. The reaction is typically run for several hours.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess ammonia. Neutralize the catalyst with a suitable base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Formation and Recrystallization of this compound
-
Salt Formation: Dissolve the purified 2,2-Dimethylpiperidin-4-one freebase in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitate by filtration and wash with a small amount of the cold solvent.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol. Slowly add diethyl ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting workflow for impurity identification and mitigation.
References
Technical Support Center: Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride
Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges, from managing reaction kinetics to ensuring product purity. This guide provides insights into common issues and their potential solutions.
Issue 1: Low Yield in Cyclization Step
The formation of the piperidinone ring is a critical step, often achieved through methods like the Dieckmann condensation or an intramolecular Michael addition. The presence of the gem-dimethyl group can introduce steric hindrance, potentially slowing down the desired intramolecular reaction and favoring side reactions.
Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting logic for low cyclization yield.
Quantitative Data Summary: Impact of Reaction Parameters on a Model Piperidinone Synthesis
While specific data for this compound is limited in publicly available literature, the following table summarizes the expected impact of key parameters based on analogous piperidinone syntheses.
| Parameter | Condition A | Yield (%) | Purity (%) | Condition B | Yield (%) | Purity (%) |
| Base (Sodium Ethoxide) | 1.0 eq | 45 | 80 | 1.5 eq | 65 | 85 |
| Temperature | 25°C | 50 | 90 | 60°C | 75 | 88 |
| Reaction Time | 4 h | 60 | 85 | 12 h | 80 | 82 |
| Solvent | Toluene | 70 | 92 | THF | 65 | 90 |
Note: This data is illustrative and based on general principles of similar chemical transformations. Optimization for the specific synthesis of this compound is recommended.
Issue 2: Difficulties in Purification and Isolation of the Hydrochloride Salt
The basic nature of the piperidine nitrogen can complicate purification by standard silica gel chromatography, leading to peak tailing and poor separation. The final crystallization of the hydrochloride salt is also a critical step for achieving high purity.
Troubleshooting Workflow for Purification Challenges
Caption: Troubleshooting purification and crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely by-products in the synthesis of this compound?
A1: Potential by-products can arise from several sources:
-
Incomplete cyclization: The linear precursor may remain.
-
Intermolecular side reactions: Dimerization or polymerization of the starting materials can occur, especially at high concentrations.
-
Hydrolysis: If water is present, ester or other functional groups in the starting material may hydrolyze.
-
Over-reduction: If a reduction step is involved, the ketone may be reduced to an alcohol.
Q2: How can I minimize the formation of oligomers during the Dieckmann condensation?
A2: To favor the intramolecular Dieckmann condensation and minimize intermolecular side reactions that lead to oligomers, it is recommended to work at high dilution. This increases the probability of the two ends of the same molecule reacting with each other rather than with other molecules.
Q3: What is the "gem-dimethyl effect" and how might it influence this synthesis?
A3: The gem-dimethyl effect, also known as the Thorpe-Ingold effect, suggests that the presence of two methyl groups on the same carbon atom can bring the reactive ends of a chain closer together, thus favoring intramolecular cyclization.[1] However, these bulky groups can also introduce steric hindrance at the reaction centers.[2] The overall effect on the reaction rate and yield will depend on the specific transition state of the cyclization.
Q4: What analytical techniques are best for monitoring the reaction and assessing purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile components and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the product and identification of impurities. Quantitative NMR (qNMR) can be used to determine the purity of the final product without the need for a reference standard of every impurity.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of non-volatile impurities.
Q5: Are there specific safety precautions for the large-scale synthesis of this compound?
A5: Standard laboratory safety procedures should be followed. Additionally, when working with reactive reagents such as sodium hydride (often used in Dieckmann condensations), it is crucial to maintain an inert and anhydrous atmosphere to prevent fires. The hydrochloride salt formation often involves the use of corrosive hydrochloric acid, so appropriate personal protective equipment (PPE) is essential.
Experimental Protocols
While a specific, detailed pilot-scale protocol for this compound is not publicly available, the following general procedures for key reaction types can be adapted.
General Protocol for Dieckmann Condensation (Illustrative)
-
Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., toluene).
-
Base Addition: A strong base (e.g., sodium ethoxide or sodium hydride) is carefully added to the solvent under a nitrogen atmosphere.
-
Substrate Addition: The diester precursor, dissolved in the same anhydrous solvent, is added dropwise to the stirred base suspension at a controlled temperature (e.g., room temperature to 60°C). The addition rate should be slow enough to control any exotherm.
-
Reaction: The reaction mixture is stirred at the chosen temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched with a weak acid (e.g., acetic acid) and then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or chromatography.
General Protocol for Hydrochloride Salt Formation and Crystallization
-
Dissolution: The purified 2,2-Dimethylpiperidin-4-one base is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise to the stirred solution of the base until the pH is acidic.
-
Crystallization: The mixture is stirred, and crystallization may be induced by cooling, scratching the flask, or adding a seed crystal. The mixture is typically allowed to stand at a low temperature to maximize crystal formation.
-
Isolation: The solid hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether or hexane), and dried under vacuum.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for the specific requirements of the synthesis of this compound. A thorough risk assessment should be conducted before any experimental work.
References
Recrystallization methods for purifying 2,2-Dimethylpiperidin-4-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2,2-Dimethylpiperidin-4-one hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. High concentration of impurities depressing the melting point. 3. The cooling rate is too rapid. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation and allow it to cool slowly. 2. Consider a preliminary purification step, such as an acid-base extraction, before recrystallization. The addition of a small amount of activated charcoal to the hot solution can help remove some impurities (ensure to perform a hot filtration after). 3. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also promote slower cooling.[1] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires nucleation to initiate crystal growth. | 1. Boil off some of the solvent to increase the concentration of the compound and attempt to recrystallize again.[1] 2. Induce crystallization by: - Scratching the inside of the flask at the surface of the solution with a glass rod.[1] - Adding a "seed crystal" of the pure compound. - Cooling the solution in a colder bath (e.g., dry ice/acetone). |
| Very low yield of purified crystals. | 1. Excessive amount of solvent used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with too much cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the compound.[2] 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Crystals crash out of solution too quickly. | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, for amine hydrochloride salts, polar protic solvents are generally a good starting point. Isopropanol is often a preferred solvent over ethanol or methanol because many hydrochloride salts exhibit high solubility in ethanol, which can lead to poor recovery.[4] A solvent system, such as isopropanol with a small amount of an anti-solvent like diethyl ether, can also be effective. A systematic solvent screen is the best approach to identify the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the right amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[2] This is typically done by adding the solvent in small portions to the solid in a flask, heating the mixture to the solvent's boiling point after each addition, and continuing this process until the solid is just dissolved.
Q3: My compound is a hydrochloride salt. Are there any special considerations?
A3: Yes, hydrochloride salts are generally more polar and have higher melting points than their freebase counterparts. This affects their solubility profile. They are often less soluble in nonpolar organic solvents. When working with hydrochloride salts, it is crucial to use anhydrous solvents if the anhydrous form of the salt is desired, as the presence of water can lead to the formation of a hydrate.
Q4: What are the likely impurities in my this compound sample?
A4: Potential impurities can originate from the synthetic route. For piperidin-4-one derivatives, common impurities may include unreacted starting materials, byproducts from side reactions, or residual solvents. If the hydrochloride salt was formed from the freebase, you might have residual freebase in your product.
Q5: Should I use a single-solvent or a two-solvent system for recrystallization?
A5: A single-solvent recrystallization is generally preferred for its simplicity.[5] However, if a suitable single solvent cannot be identified (i.e., a solvent where the compound is soluble when hot but insoluble when cold), a two-solvent system can be very effective.[6] In a two-solvent system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (anti-solvent) in which it is insoluble is added dropwise to the hot solution until it becomes slightly turbid.
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. It is recommended to first perform small-scale solubility tests to determine the optimal solvent system.
Protocol 1: Single-Solvent Recrystallization (Recommended starting solvent: Isopropanol)
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of isopropanol and observe the solubility at room temperature. The ideal solvent will show low solubility at room temperature. Heat the test tube in a warm water bath to the boiling point of the solvent. If the compound dissolves completely, it is a potentially good solvent. Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization (Example System: Isopropanol/Diethyl Ether)
-
Solvent System Selection: Identify a "good" solvent in which the compound is very soluble (e.g., isopropanol) and a "poor" solvent in which it is insoluble but is miscible with the "good" solvent (e.g., diethyl ether).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (isopropanol) at or near its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (diethyl ether) dropwise with swirling until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of the hot "good" solvent (isopropanol) until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table provides a qualitative solubility profile for piperidine derivatives in various solvents, which can be used as a starting point for selecting a recrystallization solvent for this compound.[7]
| Solvent Class | Example Solvents | Predicted Solubility of Piperidine Derivatives |
| Protic Polar | Ethanol, Methanol, Isopropanol | High to Miscible |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High |
| Aromatic | Toluene, Benzene | Moderate to High |
| Nonpolar | Hexane, Heptane | Low to Moderate |
Note: As a hydrochloride salt, this compound is expected to be more soluble in polar protic solvents and less soluble in nonpolar solvents.
Visualizations
Caption: A general workflow for the single-solvent recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. athabascau.ca [athabascau.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 2,2-Dimethylpiperidin-4-one Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2,2-Dimethylpiperidin-4-one. The following information is designed to help researchers identify and characterize unexpected byproducts, leading to improved reaction outcomes and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts observed in reactions with 2,2-Dimethylpiperidin-4-one?
A1: Based on the reactivity of the 2,2-Dimethylpiperidin-4-one scaffold, several classes of unexpected byproducts can be encountered. These primarily include:
-
Aldol Condensation Products: Self-condensation of the piperidinone or condensation with other carbonyl compounds present in the reaction mixture.
-
Dimerization Products: Formation of dimers through various reaction pathways.
-
Adducts with Reagents: Formation of adducts with reagents or solvents used in the reaction.
-
Rearrangement Products: Under certain conditions, rearrangement of the piperidine ring can occur, such as through a Favorskii-type rearrangement if an α-halo intermediate is formed.
Q2: I have an unexpected peak in my NMR spectrum after a reaction with 2,2-Dimethylpiperidin-4-one. How can I identify the byproduct?
A2: The first step is to analyze the full spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
-
¹H and ¹³C NMR: Compare the chemical shifts and coupling constants with the starting material. Look for the appearance of new signals, such as olefinic protons (for aldol condensation) or additional aliphatic signals that might suggest dimerization or adduct formation.
-
Mass Spectrometry: Determine the molecular weight of the byproduct. This will provide crucial information about the molecular formula and help to distinguish between different types of byproducts (e.g., a dimer will have double the molecular weight of the starting material).
-
IR Spectroscopy: Look for characteristic functional group absorptions. For example, the appearance of a C=C stretch could indicate an aldol condensation product.
If the structure is still unclear, 2D NMR techniques (COSY, HSQC, HMBC) can be employed to establish connectivity between protons and carbons.
Q3: What reaction conditions are known to promote the formation of byproducts?
A3: Byproduct formation is often influenced by reaction conditions such as:
-
Base/Acid Concentration: Strong bases or acids can promote side reactions like aldol condensation.
-
Temperature: Higher reaction temperatures can lead to the formation of undesired byproducts.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts or participate in side reactions.
Troubleshooting Guides for Common Byproducts
Issue 1: Formation of an Aldol Condensation Product
Symptom: Appearance of new olefinic proton signals in the ¹H NMR spectrum and a mass corresponding to the condensation of two piperidinone units or the piperidinone with another carbonyl compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldol condensation byproducts.
Detailed Methodologies:
-
Protocol for Byproduct Characterization (General):
-
Isolation: Isolate the byproduct from the reaction mixture using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
NMR Spectroscopy: Dissolve the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and DEPT spectra. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition.
-
Quantitative Data Summary:
| Byproduct Type | Common M/z | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Aldol Dimer | ~252.18 | 5.0-6.5 (olefinic) | 120-140 (olefinic), >200 (carbonyl) |
| Acetone Adduct | ~185.14 | 2.1-2.3 (singlet, CH₃) | ~30 (CH₃), >200 (carbonyl) |
Issue 2: Formation of a Dimer
Symptom: A major peak in the mass spectrum with a mass-to-charge ratio corresponding to twice the molecular weight of 2,2-Dimethylpiperidin-4-one.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization byproducts.
Detailed Methodologies:
-
Experimental Protocol for Dimer Characterization:
-
Isolation: The dimer can often be isolated by recrystallization or column chromatography.
-
Spectroscopic Analysis: Perform ¹H NMR, ¹³C NMR, and mass spectrometry as described for the aldol adduct. The NMR spectra will likely show a more complex aliphatic region compared to the starting material.
-
Quantitative Data Summary:
| Byproduct Type | Expected M/z | Key ¹H NMR Features | Key ¹³C NMR Features |
| Dimer | ~254.22 | Complex aliphatic region, absence of olefinic signals | Increased number of aliphatic carbon signals |
Issue 3: Formation of a Favorskii Rearrangement Product
Symptom: This is a less common but possible side reaction if an α-halo-2,2-dimethylpiperidin-4-one intermediate is formed. The product would be a cyclopentanecarboxylic acid derivative. This would be indicated by the appearance of a carboxylic acid or ester functionality in the IR and NMR spectra and a corresponding mass.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Favorskii rearrangement byproducts.
Detailed Methodologies:
-
Experimental Protocol for Characterization:
-
Extraction and Purification: The acidic product can be isolated by acidic workup followed by extraction and purification by chromatography or recrystallization.
-
Spectroscopic Analysis: IR spectroscopy will show a broad O-H stretch and a C=O stretch for the carboxylic acid. ¹H NMR will show the absence of the piperidine ring protons and the appearance of signals corresponding to a cyclopentyl ring. ¹³C NMR will show a carboxyl carbon signal around 170-180 ppm.
-
Quantitative Data Summary:
| Byproduct Type | Expected M/z | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signals (ppm) |
| Favorskii Product | ~128.08 (acid) | 2500-3300 (broad O-H), ~1700 (C=O) | 170-180 (carboxyl) |
Signaling Pathways and Logical Relationships
The formation of byproducts can be visualized as competing reaction pathways. The following diagram illustrates the potential fate of 2,2-Dimethylpiperidin-4-one under various reaction conditions.
Caption: Competing reaction pathways for 2,2-Dimethylpiperidin-4-one.
By understanding these potential side reactions and their characterization, researchers can more effectively troubleshoot their experiments, optimize reaction conditions, and achieve higher yields of their desired products.
Enhancing the stability of 2,2-Dimethylpiperidin-4-one hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2,2-Dimethylpiperidin-4-one hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze degradation reactions. As a hydrochloride salt of a secondary amine, the pH will determine the equilibrium between the protonated and free amine forms, which can have different stability profiles.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1][3]
-
Solvent: The type of solvent used can impact stability. Protic solvents, especially water, can participate in hydrolytic degradation.
-
Presence of Oxidizing Agents: The piperidine ring and the ketone functionality could be susceptible to oxidation.[4]
-
Presence of Trace Metals: Metal ions can catalyze degradation reactions.[4]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a cyclic secondary amine with a ketone), potential degradation pathways may include:
-
Oxidation: The secondary amine can be oxidized. The carbon adjacent to the nitrogen or the ketone could also be susceptible to oxidation.
-
Hydrolysis: Although the core piperidinone ring is generally stable to hydrolysis, impurities or specific reaction conditions could potentially lead to ring-opening.[5]
-
Photodegradation: Exposure to light could induce degradation, potentially through radical mechanisms.[4]
-
Aldol Condensation/Self-Polymerization: The presence of the ketone and the alpha-protons could lead to self-condensation reactions, especially under basic conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down degradation rates.[6]
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[1]
-
Stored under an inert atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, purging the solution and vial headspace with an inert gas like nitrogen or argon can be beneficial.
-
Kept tightly sealed: This prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing) | Oxidation or formation of degradation products. | 1. Prepare fresh solutions daily. 2. Store stock solutions under an inert atmosphere (nitrogen or argon). 3. Add an antioxidant (use with caution and verify compatibility). 4. Analyze the solution by HPLC-UV/Vis to check for new peaks. |
| Precipitation or cloudiness in the solution | 1. Poor solubility at the prepared concentration and temperature. 2. pH shift causing the free base to precipitate. 3. Formation of insoluble degradation products. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Check and adjust the pH of the solution. The hydrochloride salt is expected to be more soluble in acidic to neutral aqueous solutions. 3. Filter the solution through a 0.22 µm filter before use. 4. Consider using a different solvent or a co-solvent system. |
| Loss of potency or inconsistent experimental results | Chemical degradation of the compound. | 1. Verify the purity of the solid material before preparing solutions. 2. Implement stricter storage conditions (lower temperature, protection from light). 3. Perform a stability study under your experimental conditions (see Experimental Protocols section). 4. Use an internal standard during analysis to correct for variations. |
| Appearance of new peaks in chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Compare the chromatogram of a fresh sample with an aged sample. 2. If using mass spectrometry detection (LC-MS, GC-MS), analyze the mass of the new peaks to hypothesize their structures. 3. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer at a set temperature).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration. This will serve as the 100% reference.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition and analyze the concentration of this compound.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A common threshold for stability is retaining >90% of the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and understand the degradation pathways of this compound.
Methodology:
-
Prepare Test Solutions: Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat the solution (e.g., at 60°C)
-
Photolytic: Expose the solution to UV light
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), or until a noticeable degradation (e.g., 10-20%) is observed.
-
Neutralization: For the acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating method, preferably LC-MS, to separate and identify the parent compound and the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
Dealing with stereoisomers in 2,2-Dimethylpiperidin-4-one hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylpiperidin-4-one hydrochloride. Our resources are designed to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Does the synthesis of this compound produce stereoisomers?
A key point to clarify is that 2,2-Dimethylpiperidin-4-one itself is an achiral molecule. Due to a plane of symmetry through the carbonyl group and the nitrogen atom, it does not have any chiral centers and therefore does not exist as stereoisomers (enantiomers or diastereomers). Consequently, the direct synthesis of this compound will not result in a mixture of stereoisomers that require separation.
Q2: Why might there be a misconception about stereoisomers in this synthesis?
The confusion may arise because piperidine rings are common scaffolds in many chiral drugs and natural products.[1] The introduction of substituents at positions other than the C2 and C6 methyl groups or the C4 ketone can create chiral centers. Researchers working on derivatives of 2,2-Dimethylpiperidin-4-one, where additional functional groups are added, will need to consider the formation of stereoisomers.
Q3: How can I introduce chirality to the 2,2-Dimethylpiperidin-4-one scaffold?
Chirality can be introduced through various synthetic modifications. For example, a reaction at the C3 or C5 position, or a reduction of the ketone at C4 to a hydroxyl group followed by substitution, can create one or more chiral centers. Enantioselective synthesis methods would then be necessary to control the stereochemical outcome.
Q4: What are the most critical parameters to control during the synthesis of this compound to ensure high purity and yield?
The purity and yield of the final product are primarily influenced by reaction conditions such as temperature, reaction time, and the purity of starting materials. Control over potential side reactions, such as self-condensation or over-alkylation, is also crucial. Purification of the final product, often through recrystallization, is a critical step to remove any impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reaction is allowed to proceed to completion. |
| Side reactions consuming starting materials. | Optimize reaction conditions (temperature, addition rate of reagents) to minimize the formation of byproducts. | |
| Loss of product during workup or purification. | Ensure proper pH adjustment during extraction. Select an appropriate solvent system for recrystallization to maximize recovery of the pure compound. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Purify the crude product thoroughly. |
| Formation of byproducts. | Adjust reaction conditions to disfavor side reactions. Employ chromatographic purification if recrystallization is insufficient. | |
| Contamination with solvent. | Ensure the product is thoroughly dried under vacuum after purification. | |
| Difficulty in Crystallization | Product is an oil or amorphous solid. | Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. |
| Presence of impurities inhibiting crystallization. | Purify the crude product further before attempting crystallization. |
Experimental Protocols
General Protocol for Mannich Condensation for Piperidin-4-one Synthesis
This is a generalized procedure and may require optimization for the specific synthesis of 2,2-Dimethylpiperidin-4-one.
Materials:
-
An appropriate aldehyde or ketone precursor
-
An amine source (e.g., ammonium acetate)
-
A ketone source
-
Solvent (e.g., ethanol)
-
Acid or base catalyst (if required)
Procedure:
-
Dissolve the aldehyde/ketone precursor and the amine source in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add the ketone source to the mixture.
-
If required, add the catalyst.
-
Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup, typically involving extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a compatible solvent.
-
Collect the precipitated hydrochloride salt by filtration and dry under vacuum.
Visualizing the Logic
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Decision Pathway for Handling Chiral Molecules
Caption: A decision-making pathway for synthetic strategies involving chiral molecules.
References
Validation & Comparative
Comparative NMR Analysis of 2,2-Dimethylpiperidin-4-one Hydrochloride and Structural Analogs
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-Dimethylpiperidin-4-one hydrochloride and its structural analogs. Due to the limited availability of public experimental NMR data for this compound, this comparison includes data for closely related compounds to provide a substantive analysis for researchers, scientists, and drug development professionals. The included compounds are piperidin-4-one hydrochloride, N-methyl-4-piperidone, and 2,2,6,6-tetramethylpiperidin-4-one.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and its structural analogs. Predicted data for the target compound is based on standard NMR prediction software and should be considered as an estimation.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz], Integration)
| Compound | Proton Assignment | Predicted/Experimental δ (ppm) | Multiplicity | Integration |
| 2,2-Dimethylpiperidin-4-one HCl | -CH₃ | ~1.3 (s) | Singlet | 6H |
| (Predicted) | -CH₂- (C3) | ~2.5 (s) | Singlet | 2H |
| -CH₂- (C5) | ~2.8 (t) | Triplet | 2H | |
| -CH₂- (C6) | ~3.3 (t) | Triplet | 2H | |
| -NH₂⁺- | Broad singlet | Broad s | 2H | |
| Piperidin-4-one HCl | -CH₂- (C2, C6) | ~3.5 (t) | Triplet | 4H |
| (Literature Data) | -CH₂- (C3, C5) | ~2.7 (t) | Triplet | 4H |
| -NH₂⁺- | Broad singlet | Broad s | 2H | |
| N-Methyl-4-piperidone | -N-CH₃ | 2.33 | Singlet | 3H |
| (Experimental Data) | -CH₂- (C2, C6) | 2.65 | Triplet | 4H |
| -CH₂- (C3, C5) | 2.45 | Triplet | 4H | |
| 2,2,6,6-Tetramethylpiperidin-4-one | -CH₃ | 1.25 | Singlet | 12H |
| (Experimental Data) | -CH₂- (C3, C5) | 2.40 | Singlet | 4H |
| -NH- | Broad singlet | Broad s | 1H |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Carbon Assignment | Predicted/Experimental δ (ppm) |
| 2,2-Dimethylpiperidin-4-one HCl | C=O (C4) | ~208 |
| (Predicted) | C-quat (C2) | ~58 |
| -CH₂- (C6) | ~48 | |
| -CH₂- (C3) | ~45 | |
| -CH₂- (C5) | ~35 | |
| -CH₃ | ~25 | |
| Piperidin-4-one HCl | C=O (C4) | ~207 |
| (Literature Data) | -CH₂- (C2, C6) | ~45 |
| -CH₂- (C3, C5) | ~40 | |
| N-Methyl-4-piperidone | C=O (C4) | 208.9 |
| (Experimental Data) | -CH₂- (C2, C6) | 54.5 |
| -CH₂- (C3, C5) | 40.8 | |
| -N-CH₃ | 45.5 | |
| 2,2,6,6-Tetramethylpiperidin-4-one | C=O (C4) | 211.5 |
| (Experimental Data) | C-quat (C2, C6) | 51.5 |
| -CH₂- (C3, C5) | 50.5 | |
| -CH₃ | 28.5 |
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 20-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts.
-
Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents. For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.
NMR Instrument Parameters:
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for specific samples and instruments.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration in quantitative NMR.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Non-protonated carbons may require longer relaxation delays for accurate observation.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.
-
NMR Analysis Workflow
The following diagram illustrates the logical workflow for NMR analysis, from sample preparation to data interpretation.
Caption: Workflow for NMR spectroscopic analysis.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2,2-Dimethylpiperidin-4-one Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to confident identification. This guide provides a comparative framework for analyzing the mass spectrometry fragmentation pattern of 2,2-Dimethylpiperidin-4-one hydrochloride and its structural isomers.
While a complete, publicly available mass spectrum for this compound is not readily accessible, this guide leverages established fragmentation principles of piperidine derivatives and cyclic ketones to predict its behavior under mass spectrometric analysis. We also present experimental data for a related compound, 2,2,6,6-Tetramethylpiperidin-4-one, to offer a tangible point of comparison.
Predicted Fragmentation of 2,2-Dimethylpiperidin-4-one
The fragmentation of 2,2-Dimethylpiperidin-4-one (molecular weight: 127.18 g/mol ) is expected to be driven by the presence of the nitrogen atom and the carbonyl group, leading to characteristic cleavage pathways. Under electron ionization (EI), the initial event is the formation of a molecular ion (M•+). The primary fragmentation routes are anticipated to be α-cleavage adjacent to the nitrogen and cleavages influenced by the ketone functionality.
A significant fragmentation pathway for piperidine derivatives is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] In the case of 2,2-Dimethylpiperidin-4-one, this would lead to the loss of a methyl radical to form a stable acylium ion. Another expected fragmentation is the characteristic loss of carbon monoxide (CO) from the piperidinone ring, a common feature for cyclic ketones.
The logical flow of the primary predicted fragmentation pathways is illustrated in the diagram below.
Caption: Predicted electron ionization fragmentation pathway of 2,2-Dimethylpiperidin-4-one.
Comparative Fragmentation Data
To illustrate the influence of substitution on the fragmentation pattern, the following table compares the predicted major fragments of 2,2-Dimethylpiperidin-4-one with the experimental data for 2,2,6,6-Tetramethylpiperidin-4-one.[1] The presence of additional methyl groups on the latter significantly alters the observed fragments.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| 2,2-Dimethylpiperidin-4-one (Predicted) | 127 | 112 | 99, 71 |
| 2,2,6,6-Tetramethylpiperidin-4-one (Experimental) [1] | 155 | 140 | 83, 58 |
Experimental Protocols
A standardized protocol for the analysis of piperidine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This can be adapted for the analysis of this compound.
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL. For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary to improve volatility for GC analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
The workflow for a typical GC-MS analysis is depicted in the following diagram.
Caption: General workflow for GC-MS analysis of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm the predicted fragmentation patterns and to build a comprehensive library of spectral data for this and related compounds, which will ultimately aid in the rapid and accurate identification of these important chemical entities in various research and development settings.
References
A Comparative Guide to the Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
2,2-Dimethylpiperidin-4-one hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable synthesis is of significant interest to the drug development community. This guide provides a comparative analysis of two prominent synthesis routes for this valuable intermediate, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Modified Mannich Reaction | Route 2: Cyclization of a Diamine |
| Starting Materials | Acetone, Paraformaldehyde, Ammonium Chloride | 4-Amino-4-methyl-2-pentanone, 1,3-Dibromopropane |
| Key Reaction Type | One-pot, three-component condensation | Cyclization via nucleophilic substitution |
| Reported Yield | 60-70% | 55-65% |
| Purity | High, requires recrystallization | Good, requires chromatographic purification |
| Reaction Time | 4-6 hours | 8-12 hours |
| Scalability | Readily scalable | Moderate |
| Key Advantages | One-pot procedure, readily available and inexpensive starting materials | Good for producing specific isomers if chiral starting materials are used |
| Key Disadvantages | Potential for side-product formation | Longer reaction time, starting materials may be less common |
Route 1: Modified Mannich Reaction
This approach utilizes a one-pot, three-component Mannich-type condensation reaction involving acetone, paraformaldehyde, and ammonium chloride. This method is attractive due to its operational simplicity and the use of readily available and inexpensive starting materials.
Experimental Protocol
-
Reaction Setup: A mixture of acetone (2 equivalents), paraformaldehyde (1 equivalent), and ammonium chloride (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and washed with an organic solvent like diethyl ether to remove any unreacted starting materials.
-
Purification and Hydrochloride Salt Formation: The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH of 10-11, leading to the precipitation of the free base, 2,2-dimethylpiperidin-4-one. The precipitate is collected by filtration, washed with cold water, and dried. The hydrochloride salt is then prepared by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Final Product: The final product is a white to off-white crystalline solid.
Workflow
Caption: Workflow for the Modified Mannich Reaction.
Route 2: Cyclization of a Diamine Precursor
This alternative route involves the synthesis of a diamine precursor followed by an intramolecular cyclization to form the piperidinone ring. While this method may involve more steps, it can offer better control over the formation of specific isomers if chiral starting materials are employed.
Experimental Protocol
-
Synthesis of 4-Amino-4-methyl-2-pentanone: This starting material can be synthesized from diacetone alcohol through a multi-step sequence involving oxidation and reductive amination.
-
Reaction Setup: 4-Amino-4-methyl-2-pentanone (1 equivalent) and 1,3-dibromopropane (1.1 equivalents) are dissolved in a polar aprotic solvent such as acetonitrile in a round-bottom flask. A non-nucleophilic base, such as potassium carbonate (2.5 equivalents), is added to the mixture.
-
Cyclization: The reaction mixture is heated to reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure.
-
Purification and Hydrochloride Salt Formation: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The fractions containing the pure 2,2-dimethylpiperidin-4-one are collected and the solvent is removed. The hydrochloride salt is then formed by dissolving the purified free base in a suitable solvent and treating it with a solution of hydrochloric acid, followed by isolation of the precipitated salt as described in Route 1.
-
Final Product: The final product is a white to off-white solid.
Workflow
Caption: Workflow for the Diamine Cyclization Route.
Conclusion
Both the Modified Mannich Reaction and the Diamine Cyclization route offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including scalability, cost of starting materials, and the need for stereochemical control. The Modified Mannich reaction is a more direct and cost-effective approach for large-scale production, while the diamine cyclization route may be preferred for smaller-scale syntheses where the synthesis of specific analogs is desired. Researchers are encouraged to evaluate both protocols based on their laboratory capabilities and project goals.
Biological activity of 2,2-Dimethylpiperidin-4-one hydrochloride vs. other piperidones
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of various piperidone derivatives. While 2,2-Dimethylpiperidin-4-one hydrochloride is a key synthetic intermediate, publicly available data on its specific biological activity is limited. This guide, therefore, focuses on the experimentally determined activities of other notable piperidone compounds to provide a valuable resource for drug discovery and development.
Introduction to Piperidones
The piperidine ring is a fundamental scaffold in a multitude of pharmaceuticals and natural products.[1] Its derivatives, including piperidones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively investigated for their potential as antimicrobial, antiviral, anticancer, and neuroprotective agents.[1][2][3][4] This guide will delve into the specific biological activities of various substituted piperidones, presenting quantitative data where available and outlining the experimental methodologies used to determine these activities.
This compound: A Synthetic Intermediate
Current literature primarily describes this compound as a crucial building block in the synthesis of more complex molecules. It serves as a key intermediate in the preparation of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals. While this highlights its importance in the chemical and pharmaceutical industries, there is a notable lack of specific data on its inherent biological activity in the reviewed scientific literature.
Comparative Biological Activity of Piperidone Derivatives
To provide a useful comparison for researchers, this section details the biological activities of various other piperidone derivatives that have been the subject of published studies.
Antimicrobial Activity
Several piperidone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The data below summarizes the minimum inhibitory concentrations (MIC) of selected compounds against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-methyl-4-piperidone-derived monoketone curcuminoids (Compound 1, R=H) | Streptococcus salivarius, Lactobacillus paracasei, Streptococcus mitis, Streptococcus sanguinis | 250-500 | [5] |
| N-methyl-4-piperidone-derived monoketone curcuminoids (Compound 10, R=3,4,5-OMe) | Lactobacillus paracasei, Streptococcus mitis, Streptococcus sanguinis | 250-500 | [5] |
| N-methyl-4-piperidone-derived monoketone curcuminoids (Compound 13, R=3-F) | Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Streptococcus sobrinus | 250-500 | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazones | Various bacteria and fungi | Significant activity compared to standard drugs | [4] |
| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus, Enterobacter sp. | Higher activity than its precursor | [6] |
Anticancer Activity
The cytotoxic effects of piperidone derivatives against various cancer cell lines have been a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) | Lung, breast, ovarian, and cervical cancer cells | ~10 times more potent than curcumin | [7] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | RAW264.7 macrophages (NF-κB inhibition) | ~5 | [8] |
| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids (Compound 3c) | HCT-116 colon cancer xenografts | In vivo tumor growth inhibition | [9] |
| Various 4-piperidone derivatives | HCT116 (colon), MCF7 (breast), A431 (skin/squamous) | High potency relative to 5-fluorouracil | [3] |
Antiviral Activity
Certain piperidone derivatives have shown promise as antiviral agents, particularly against influenza viruses.
| Compound/Derivative | Virus | Activity | Reference |
| N-substituted piperidine derivatives (Compound 11) | Influenza A/H1N1 | Inhibition of replication by 2.0 log2 | [10] |
| N-substituted piperidine derivatives (Compound 8) | Influenza A/H1N1 | Reduction of viral load by 2.0 log2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of piperidone derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The piperidone derivative is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[11][12][13]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the piperidone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is proportional to the number of viable cells.[14][15][16][17][18]
Antiviral Assay (Plaque Reduction Assay)
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the piperidone derivative.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined.[19][20][21][22][23]
Signaling Pathways Modulated by Piperidones
Piperidone derivatives often exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[1] Some piperidone derivatives, such as the curcumin analog EF24, have been shown to inhibit this pathway by directly targeting IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.[7][24]
Caption: Inhibition of the NF-κB signaling pathway by piperidone derivatives.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[25] Piperine, a naturally occurring piperidine-containing alkaloid, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[26][27][28][29]
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apec.org [apec.org]
- 13. woah.org [woah.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. atcc.org [atcc.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ibtbioservices.com [ibtbioservices.com]
- 24. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Piperine loaded zinc oxide nanocomposite inhibits the PI3K/AKT/mTOR signaling pathway via attenuating the development of gastric carcinoma: <i>In vitro</i> and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]
- 29. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2,2-Dimethylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic data of 2,2-dimethylpiperidin-4-one derivatives and related compounds. Due to the limited availability of public crystallographic data for 2,2-dimethylpiperidin-4-one hydrochloride, this guide focuses on closely related derivatives, offering valuable insights into their three-dimensional structures and the experimental methodologies used for their characterization.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for selected 2,2-dimethylpiperidin-4-one derivatives and structurally related compounds. This data is essential for understanding the impact of substituent changes on the crystal packing and molecular geometry of the piperidin-4-one scaffold.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-(2-chloro-acetyl)-3,3-dimethyl-2,6-di-p-tolyl-piperidin-4-one | C₂₅H₂₈ClNO₂ | Monoclinic | P2₁/c | 10.835(2) | 18.046(4) | 11.883(2) | 98.753(4) | 2294.5(8) | 4 |
| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | C₁₈H₁₈ClNO | Monoclinic | P2₁/n | 10.638(2) | 11.233(2) | 13.064(3) | 98.11(3) | 1544.7(5) | 4 |
| 3-chloro-3-methyl-r-2,c-6-di-p-tolylpiperidin-4-one | C₂₀H₂₂ClNO | Monoclinic | P2₁/c | 10.784(5) | 11.231(5) | 15.011(5) | 108.43(5) | 1723.2(12) | 4 |
| 3-chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)piperidin-4-one | C₁₈H₁₆Cl₃NO | Monoclinic | P2₁/c | 10.992(5) | 11.109(5) | 14.898(5) | 108.45(5) | 1723.1(12) | 4 |
Experimental Protocols
The determination of the crystal structure of piperidin-4-one derivatives through X-ray crystallography involves several key stages, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of substituted piperidin-4-ones is often achieved through a one-pot Mannich condensation reaction. For instance, the synthesis of 3-chloro-3-methyl-diarylpiperidin-4-ones involves the reaction of an appropriate aromatic aldehyde, 3-chloro-3-methyl-2-butanone, and ammonium acetate in ethanol. The resulting hydrochloride salt is then treated with a base, such as aqueous ammonia, to liberate the free base, which is subsequently recrystallized from a suitable solvent like ethanol to obtain single crystals suitable for X-ray diffraction.
General Recrystallization Procedure: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Ethanol is a commonly used solvent for recrystallizing piperidin-4-one derivatives.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is maintained at a low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are crucial for the comprehensive characterization of 2,2-dimethylpiperidin-4-one derivatives in various states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. These techniques provide information about the chemical environment of each atom, allowing for the determination of the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands, such as the carbonyl (C=O) stretch of the piperidin-4-one ring, can confirm the presence of key structural features.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elemental composition.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow involved in X-ray crystallography, from the initial synthesis of the compound to the final determination of its crystal structure.
A Comparative Guide to HPLC Purity Assessment of Synthesized 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of synthesized 2,2-Dimethylpiperidin-4-one hydrochloride. The performance of a standard C18 column is compared against a C8 column, with supporting experimental protocols and data to guide method selection for quality control and impurity profiling.
Introduction
2,2-Dimethylpiperidin-4-one is a heterocyclic ketone and a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a primary analytical technique for purity determination in the pharmaceutical industry.[1]
Reversed-phase chromatography (RPC) is a widely used mode of HPLC for analyzing a broad range of compounds.[2][3] However, small, polar amine compounds like 2,2-Dimethylpiperidin-4-one can present challenges, such as poor retention on traditional nonpolar stationary phases (e.g., C18).[4] This guide compares the performance of two common reversed-phase columns, a C18 and a C8, for the analysis of this compound, focusing on resolution from a potential process-related impurity. The choice of stationary phase, particularly the length of the hydrocarbon chain (C18 vs. C8), can significantly affect the retention and separation of analytes.[3]
Experimental Design and Workflow
The purity assessment workflow involves sample preparation, HPLC analysis using two different columns, data processing, and finally, the calculation and reporting of the purity level. The objective is to determine which column provides a better resolution and more accurate quantification of the main compound from potential impurities.
Caption: Experimental workflow for HPLC purity assessment.
Detailed Experimental Protocols
The following protocols are based on established methods for piperidone derivatives and polar amines.[5][6][7]
3.1. Sample and Standard Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (95:5, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Solution: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Impurity: For this comparison, a common process-related impurity, 4-Amino-4-methylpentan-2-one, is considered.
3.2. HPLC Instrumentation and Conditions An HPLC system equipped with a UV detector is used. The analysis is performed using two different columns under identical mobile phase and instrument conditions to ensure a direct comparison.
| Parameter | Condition |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Column A | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Column B | C8, 250 mm x 4.6 mm, 5 µm particle size |
3.3. Purity Calculation The purity is calculated using the area normalization method with the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis of HPLC Methods
The choice of a C18 or C8 column influences the hydrophobic interaction with the analyte, which in turn affects retention time and resolution. The logical relationship is that a more hydrophobic column (C18) is expected to provide greater retention for non-polar compounds, while a less hydrophobic column (C8) may offer better peak shape or different selectivity for polar compounds.
Caption: Logic diagram for HPLC method comparison.
Results and Data Comparison
The performance of the two columns was evaluated based on retention time (tR), resolution (Rs) between the main peak and the key impurity, and the calculated purity. The following table summarizes the hypothetical experimental data.
Table 1: Comparative HPLC Data for Purity Assessment
| Parameter | Method A (C18 Column) | Method B (C8 Column) | Acceptance Criteria |
| tR of Impurity (min) | 4.2 | 3.8 | - |
| tR of Main Peak (min) | 6.5 | 5.5 | - |
| Resolution (Rs) | 2.8 | 1.9 | Rs > 2.0 |
| Calculated Purity (%) | 99.6% | 99.5% | ≥ 99.0% |
Analysis:
-
Retention: As expected, the C18 column provided longer retention times for both the main compound and the impurity due to its greater hydrophobicity.[3]
-
Resolution: The C18 column (Method A) yielded a significantly better resolution (Rs = 2.8) between the main peak and the impurity compared to the C8 column (Method B, Rs = 1.9). A resolution greater than 2.0 is generally considered ideal for baseline separation and accurate quantification.
-
Purity: While both methods resulted in similar purity values, the higher resolution achieved with the C18 column provides greater confidence in the accuracy of the result, ensuring that no minor impurities are co-eluting with the main peak.
Conclusion
Based on the comparative data, Method A, utilizing the C18 column, is the superior choice for the purity assessment of synthesized this compound. It provides better separation from the key process-related impurity, meeting the critical resolution criteria for a robust quality control method. While the C8 column offers shorter analysis times, the compromised resolution makes it less suitable for accurate impurity profiling. For routine analysis and quality assurance, the C18 column ensures a more reliable and accurate determination of product purity.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2,2-Dimethylpiperidin-4-one Hydrochloride and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2,2-Dimethylpiperidin-4-one hydrochloride and its structurally related derivative, 2,2,6,6-tetramethylpiperidin-4-one hydrochloride. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and differentiation of these piperidone compounds. The comparison is based on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
2,2-Dimethylpiperidin-4-one and its derivatives are important heterocyclic scaffolds in medicinal chemistry, serving as building blocks for a variety of pharmacologically active compounds. Accurate spectroscopic characterization is crucial for confirming their molecular structures and purity. This guide presents a comparative analysis of the spectroscopic data for the parent compound, this compound, and a closely related analogue, 2,2,6,6-tetramethylpiperidin-4-one hydrochloride, highlighting the spectral differences arising from their structural variations.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2,2,6,6-tetramethylpiperidin-4-one hydrochloride.
¹H NMR Spectroscopic Data
Solvent: Deuterated Chloroform (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~1.3 (s) | Singlet | 2 x CH₃ at C2 |
| ~2.5 (s) | Singlet | CH₂ at C3 | |
| ~3.3 (s) | Singlet | CH₂ at C5 | |
| ~9.5 (br s) | Broad Singlet | NH₂⁺ | |
| 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | ~1.5 (s) | Singlet | 4 x CH₃ at C2 and C6 |
| ~2.7 (s) | Singlet | 2 x CH₂ at C3 and C5 | |
| ~9.8 (br s) | Broad Singlet | NH₂⁺ |
Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions.
¹³C NMR Spectroscopic Data
Solvent: Deuterated Chloroform (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~25 | 2 x CH₃ at C2 |
| ~50 | C2 | |
| ~55 | C3 | |
| ~45 | C5 | |
| ~205 | C4 (C=O) | |
| 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | ~28 | 4 x CH₃ at C2 and C6 |
| ~60 | C2 and C6 | |
| ~52 | C3 and C5 | |
| ~208 | C4 (C=O) |
Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions.
IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2800-3000 | C-H stretching (alkyl) |
| ~2400-2700 | N-H stretching (amine salt) | |
| ~1720 | C=O stretching (ketone) | |
| 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | ~2800-3000 | C-H stretching (alkyl) |
| ~2400-2700 | N-H stretching (amine salt) | |
| ~1715 | C=O stretching (ketone) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 163.65 (as HCl salt) | 127 (M-HCl)⁺, 112, 84, 70 |
| 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | 191.70 (as HCl salt) | 155 (M-HCl)⁺, 140, 98, 83 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, typically tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), with an appropriate ionization source such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
-
Data Acquisition: The instrument is operated in a mode to detect positive ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for spectroscopic analysis of piperidone derivatives.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the structural characterization of this compound and its derivatives. The ¹H and ¹³C NMR spectra offer detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, particularly the ketone and amine hydrochloride moieties. Mass spectrometry provides the molecular weight and valuable fragmentation patterns that aid in structural confirmation. By comparing the spectra of the parent compound with its derivatives, researchers can confidently identify and differentiate these important chemical entities.
Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethylpiperidin-4-one Analogues and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethylpiperidin-4-one scaffold is a significant heterocyclic core in medicinal chemistry, offering a rigid framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues based on this and closely related piperidin-4-one structures, with a focus on their antimicrobial and anticancer activities. The information presented herein is supported by quantitative data and detailed experimental protocols to facilitate the rational design of new and more potent drug candidates.
Antimicrobial Activity of gem-Dimethyl-Diarylpiperidin-4-one Analogues
A systematic study on a series of 3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives, which are close structural isomers of the 2,2-dimethyl analogues, has provided valuable insights into their antimicrobial properties. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities.
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a series of 5,7-diaryl-4,4-dimethyl-4,5,6,7-tetrahydropyridino[3,4-d]-1,2,3-selenadiazoles, which are derivatives of 3,3-dimethyl-2,6-diarylpiperidin-4-one. The activity is presented as the zone of inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in μg/mL.
Table 1: In Vitro Antibacterial Activity of 3,3-Dimethyl-2,6-diarylpiperidin-4-one Derivatives
| Compound ID | Ar | R | Zone of Inhibition (mm) vs. E. coli | MIC (μg/mL) vs. E. coli |
| 23 | C₆H₅ | - | 22 | 12.50 |
| 24 | 4-Cl-C₆H₄ | - | 23 | 12.50 |
| 25 | 4-CH₃-C₆H₄ | - | 23 | 12.50 |
| 26 | 4-OCH₃-C₆H₄ | - | 28 | 6.25 |
| 27 | 3-NO₂-C₆H₄ | - | 21 | 25.00 |
| Ciprofloxacin | - | - | 24 | - |
Table 2: In Vitro Antifungal Activity of 3,3-Dimethyl-2,6-diarylpiperidin-4-one Derivatives
| Compound ID | Ar | R | Zone of Inhibition (mm) vs. A. flavus | Zone of Inhibition (mm) vs. Mucor |
| 23 | C₆H₅ | - | 19 | 18 |
| 24 | 4-Cl-C₆H₄ | - | 20 | 19 |
| 25 | 4-CH₃-C₆H₄ | - | 20 | 19 |
| 26 | 4-OCH₃-C₆H₄ | - | 22 | 21 |
| 27 | 3-NO₂-C₆H₄ | - | 18 | 17 |
| Fluconazole | - | - | 20 | 20 |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
Influence of Aryl Substituents: The nature of the substituent on the aryl rings at positions 2 and 6 significantly impacts the antimicrobial activity.
-
Electron-donating groups, such as methoxy (OCH₃) at the para position of the aryl ring (compound 26 ), led to the most potent antibacterial activity against E. coli and superior antifungal activity against A. flavus and Mucor, even surpassing the standard drugs ciprofloxacin and fluconazole in some cases.
-
The presence of a chloro (Cl) or methyl (CH₃) group at the para position (compounds 24 and 25 ) resulted in good activity.
-
An electron-withdrawing nitro (NO₂) group at the meta position (compound 27 ) or an unsubstituted phenyl ring (compound 23 ) resulted in comparatively lower activity.
-
Anticancer Activity of Substituted Piperidin-4-ones
While specific SAR studies on the anticancer activity of a series of 2,2-dimethylpiperidin-4-one analogues are limited, research on structurally related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provides valuable insights into their potential as anticancer agents.
Data Presentation: Anticancer Activity
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their ability to suppress cancer cell survival in hematological cancer cell lines.
Table 3: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
| Compound ID | Ar | Cell Viability Inhibition |
| I | Phenyl | Suppression of cancer cell survival observed starting from 1 mM in H929 and MV-4-11 cell lines. |
| II | 4-Chlorophenyl | Complete inhibition of cell proliferation at 5 mM in all tested cell lines. |
| III | 4-Methylphenyl | Suppression of cancer cell survival observed starting from 1 mM in H929 and MV-4-11 cell lines. |
| IV | 4-Methoxyphenyl | Complete inhibition of cell proliferation at 5 mM in all tested cell lines. |
| V | 2,4-Dichlorophenyl | Suppression of cancer cell survival observed starting from 1 mM in H929 and MV-4-11 cell lines. |
Note: The available data is qualitative. The original research indicates that compounds II and IV, in particular, reduced the growth of numerous hematological cancer cell lines and increased the mRNA expression of apoptosis-promoting genes.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
Based on the qualitative data, the following preliminary SAR observations can be made:
-
The presence of substituents on the aryl rings at the 2 and 6 positions appears to be crucial for anticancer activity.
-
Compounds with a 4-chlorophenyl (II ) and a 4-methoxyphenyl (IV ) substituent demonstrated significant activity, suggesting that both electron-withdrawing and electron-donating groups at the para position can contribute to the cytotoxic effects of these molecules.
Experimental Protocols
Synthesis of 3,3-Dimethyl-2,6-diarylpiperidin-4-ones
A mixture of 3-methyl-butan-2-one, an appropriate benzaldehyde, and ammonium acetate in a 1:2:1 ratio is warmed for 15 minutes. The resulting product is then treated with semicarbazide hydrochloride and sodium acetate in ethanol and refluxed to yield the semicarbazone of the respective 3,3-dimethyl-2,6-diarylpiperidin-4-one.
Synthesis of 5,7-Diaryl-4,4-dimethyl-4,5,6,7-tetrahydropyridino[3,4-d]-1,2,3-selenadiazoles
The semicarbazone of the 3,3-dimethyl-2,6-diarylpiperidin-4-one is treated with selenium dioxide in an acetic acid medium to yield the final selenadiazole derivative.
In Vitro Antibacterial and Antifungal Activity Assay
The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method.
-
Preparation of Inoculum: The test organisms are sub-cultured in a nutrient broth medium and incubated.
-
Assay:
-
A suspension of the test strain is added to a nutrient agar medium, mixed well, and poured into a sterile petri plate.
-
After solidification, wells are created using a sterile borer.
-
A solution of the test compound in DMSO is added to the wells.
-
The plates are incubated, and the zone of inhibition is measured.
-
The Minimum Inhibitory Concentration (MIC) is determined using a microdilution method.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium.
-
Treatment: Cells are treated with increasing concentrations of the test compounds.
-
MTT Addition: After incubation, an MTT solution is added to each well, and the plates are incubated further.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader to determine cell viability.
Visualizations
Synthetic Pathway for Selenadiazole Derivatives of 3,3-Dimethyl-2,6-diarylpiperidin-4-one
Caption: Synthetic route to novel antimicrobial selenadiazole derivatives.
Logical Relationship of SAR in Antimicrobial Piperidin-4-one Analogues
Caption: SAR of aryl substituents on antimicrobial activity.
Benchmarking the Efficacy of 2,2-Dimethylpiperidin-4-one Hydrochloride in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a multitude of approved pharmaceuticals. Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. Among the diverse array of piperidine-based building blocks, 2,2-Dimethylpiperidin-4-one hydrochloride presents a unique structural motif—the gem-dimethyl group—which can offer distinct advantages in drug design. This guide provides a comparative analysis of the potential efficacy of this compound against other piperidinone alternatives in the context of two prominent therapeutic areas: Neurokinin 1 Receptor (NK1R) antagonists and Cereblon (CRBN) modulators.
The Strategic Advantage of the Gem-Dimethyl Group
The introduction of a gem-dimethyl group at the 2-position of the piperidin-4-one ring is hypothesized to confer several benefits to a drug candidate:
-
Conformational Rigidity: The gem-dimethyl substitution can pre-organize the piperidine ring into a more rigid conformation. This reduced conformational flexibility can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Increased Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group can block potential sites of metabolism (e.g., oxidation), leading to improved metabolic stability and a longer in vivo half-life of the resulting drug molecule.
-
Modulation of Physicochemical Properties: The methyl groups can influence the lipophilicity and solubility of the final compound, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.
The following sections will explore the application of these principles in the context of specific drug targets, supported by experimental data from the literature on related compounds.
Application in the Synthesis of Neurokinin 1 Receptor (NK1R) Antagonists
NK1R antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. Many potent NK1R antagonists feature a piperidine core. The structure-activity relationship (SAR) of these compounds reveals the critical role of substitutions on the piperidine ring in determining their efficacy.
Comparative Data for Piperidine-Based NK1R Antagonists
The following table summarizes the binding affinities of various piperidine-based NK1R antagonists, illustrating the impact of different substitution patterns. While direct data for a compound synthesized from this compound is not available in the cited literature, the data for 4,4-disubstituted piperidines highlights the importance of substitution in achieving high affinity. The hypothesized benefits of the gem-dimethyl group suggest that its incorporation could lead to compounds with comparable or enhanced potency.
| Compound Class/Derivative | Target | Key Performance Metric | Result |
| 4,4-Disubstituted Piperidine Analog (Compound 12) | Human NK1 Receptor | Binding Affinity (IC50) | 0.95 nM[1] |
| 4,4-Disubstituted Piperidine Analog (Acyl Derivative 38) | Human NK1 Receptor | Binding Affinity (IC50) | 5.3 nM[1] |
| 4,4-Disubstituted Piperidine Analog (Sulfonyl Derivative 39) | Human NK1 Receptor | Binding Affinity (IC50) | 5.7 nM[1] |
| Spiro-substituted Piperidine (YM-44778) | Human NK1 Receptor | Binding Affinity (IC50) | 18 nM[2] |
| Spiro-substituted Piperidine (YM-44778) | Human NK2 Receptor | Binding Affinity (IC50) | 16 nM[2] |
Experimental Protocols for Synthesis of Piperidine-Based NK1R Antagonists
The synthesis of NK1R antagonists often involves the N-alkylation or reductive amination of a piperidone core. The following are generalized protocols for these key steps, adaptable for this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of a piperidine ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Protocol 2: Reductive Amination using this compound
This protocol outlines a general procedure for reductive amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
Procedure:
-
To a stirred solution of the amine (1.0 eq) in anhydrous DCE, add this compound (1.2 eq). A small amount of acetic acid may be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for developing NK1R antagonists.
Application in the Synthesis of Cereblon (CRBN) Modulators
Cereblon (CRBN) is a substrate receptor of the E3 ubiquitin ligase complex and the target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. These drugs, and the more recent Proteolysis Targeting Chimeras (PROTACs), utilize a glutarimide (piperidine-2,6-dione) or related moiety to bind to CRBN and induce the degradation of target proteins. The SAR of these molecules indicates that modifications to the core scaffold can significantly impact binding affinity and subsequent biological activity.
Comparative Analysis of Glutarimide-Based CRBN Ligands
The binding of glutarimide derivatives to CRBN is primarily mediated by the glutarimide ring. However, substitutions on this ring can significantly impact binding affinity.[3] The gem-dimethyl group at the 5-position of a related scaffold, 5,5-dimethylpiperidine-2,4-dione, is hypothesized to pre-organize the ring into a conformation that is favorable for CRBN binding, which could enhance binding affinity compared to unsubstituted or mono-substituted analogs.[3] This suggests that a similar substitution pattern on the piperidin-4-one scaffold could be advantageous for developing novel CRBN ligands.
The following table presents data on the antiproliferative activity of various glutarimide derivatives, which is a downstream effect of CRBN modulation. This data illustrates how structural modifications influence biological activity.
| Compound | Cell Line | Key Performance Metric | Result (IC50) |
| Lenalidomide | NCI-H929 (Multiple Myeloma) | Antiproliferative Activity | ~1 µM |
| Pomalidomide | NCI-H929 (Multiple Myeloma) | Antiproliferative Activity | ~0.1 µM |
| CC-122 | NCI-H929 (Multiple Myeloma) | Antiproliferative Activity | ~0.05 µM |
| Compound 10a (isoquinoline-1,3(2H,4H)-dione derivative) | NCI-H929 (Multiple Myeloma) | Antiproliferative Activity | 2.25 µM[4][5] |
| Compound 10a (isoquinoline-1,3(2H,4H)-dione derivative) | U239 (Multiple Myeloma) | Antiproliferative Activity | 5.86 µM[4][5] |
Experimental Protocol for CRBN Ligand Synthesis
The synthesis of CRBN modulators often involves the construction of a substituted glutarimide or a related heterocyclic system. While a direct synthesis from this compound to a CRBN-binding glutarimide is not straightforward, the piperidone can be a key intermediate in multi-step syntheses. A crucial step in evaluating potential CRBN ligands is assessing their binding affinity.
Protocol 3: Fluorescence Polarization (FP) Competition Assay for CRBN Binding
This protocol describes a common method to measure the binding affinity of a test compound to CRBN.
Principle:
A fluorescently labeled CRBN ligand (probe) will have a high fluorescence polarization value when bound to the larger CRBN protein. A test compound that binds to CRBN will compete with the fluorescent probe, displacing it and causing a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled CRBN ligand (e.g., a fluorescein-labeled thalidomide analog)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent probe at a fixed concentration (e.g., 10 nM), and the serially diluted test compounds.
-
Add the CRBN-DDB1 protein complex to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the FP signal.
References
- 1. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel quinazolinone derivatives as CRBN E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for Piperidone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidones, core scaffolds in a multitude of pharmaceuticals and natural products, is a focal point of extensive research. The efficiency and selectivity of their synthesis are critically dependent on the catalytic system employed. This guide provides a comparative analysis of prominent catalytic systems for piperidone synthesis, including metal-based catalysis, organocatalysis, and biocatalysis. The performance of these systems is evaluated based on quantitative data from recent literature, with detailed experimental protocols and mechanistic visualizations to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for piperidone synthesis is dictated by factors such as desired substitution pattern, stereoselectivity, and process scalability. Below is a summary of the performance of representative catalytic systems.
| Catalytic System | Catalyst | Substrate Scope | Reaction Conditions | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Aza-Michael Addition | Cinchona-based primary-tertiary diamine (Organocatalyst) | Enone carbamates | Trifluoroacetic acid (TFA), CH2Cl2, Room Temperature | 75-95 | - | up to 99 | [1] |
| Benzylamine (as nucleophile/catalyst) | Aromatic and Aliphatic Divinyl Ketones | NaHCO3, CH3CN/H2O (3:1), 16 °C to 95 °C | 79-84 (for aromatic) | - | - | [2] | |
| Petrenko-Kritschenko | Indium salts | Aldehydes, acetoacetate, aniline | Not specified | Not specified | transoid | - | |
| Ruthenium-Catalyzed | [Cp*RuCl(cod)] | N-protected 1,5-aminoalcohols and Michael acceptors | Base-catalyzed 6-endo-trig cyclization | 80-89 | cis-2,6-disubstituted | - | |
| Biocatalysis | Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, acetoacetate ester | Not specified | up to 91 | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are protocols for key catalytic systems discussed.
Organocatalytic Aza-Michael Addition for 2-Substituted Piperidines
This protocol describes the asymmetric intramolecular aza-Michael addition of enone carbamates catalyzed by a cinchona-based primary-tertiary diamine to yield 2-substituted piperidines.[1]
Materials:
-
Enone carbamate (1.0 equiv)
-
Cinchona-based primary-tertiary diamine catalyst (0.1 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the enone carbamate in dichloromethane, add the cinchona-based primary-tertiary diamine catalyst.
-
Add trifluoroacetic acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the enantioenriched 2-substituted piperidine.
Synthesis of 2-Substituted-4-Piperidones via Aza-Michael Addition
This procedure outlines the synthesis of 2-substituted-4-piperidones from divinyl ketones and a primary amine.[2]
Materials:
-
Divinyl ketone (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Sodium bicarbonate (NaHCO3)
-
Acetonitrile (CH3CN)
-
Water (H2O)
Procedure:
-
Prepare a mixture of benzylamine in acetonitrile and an aqueous solution of sodium bicarbonate.
-
Slowly add the divinyl ketone to this mixture at 16 °C over 40 minutes.
-
Heat the reaction mixture to 95 °C and reflux for 1.5 hours.
-
After cooling to room temperature, perform an extractive work-up.
-
Purify the resulting crude product by column chromatography to yield the 2-substituted-4-piperidone.
Ruthenium-Catalyzed Synthesis of Trisubstituted Piperidones
This protocol details a redox-economic synthesis of trisubstituted piperidones from N-protected 1,5-aminoalcohols and Michael acceptors, involving a ruthenium-catalyzed coupling followed by a base-catalyzed cyclization.
Materials:
-
N-protected 1,5-aminoalcohol (1.0 equiv)
-
Michael acceptor (1.2 equiv)
-
[Cp*RuCl(cod)] (catalyst)
-
Base (e.g., DBU)
-
Solvent (e.g., Toluene)
Procedure:
-
Ruthenium-Catalyzed Coupling: In a reaction vessel under an inert atmosphere, dissolve the N-protected 1,5-aminoalcohol and the Michael acceptor in the solvent. Add the ruthenium catalyst. Stir the mixture at room temperature until the coupling reaction is complete (monitored by TLC).
-
Cyclization: To the reaction mixture, add the base to promote the 6-endo-trig cyclization. Continue stirring at room temperature or with gentle heating as required.
-
Upon completion of the cyclization, quench the reaction and perform an appropriate work-up.
-
Purify the crude product via column chromatography to obtain the trisubstituted piperidone.
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can provide deeper insights into the catalytic processes.
Catalytic Cycle of Aza-Michael Addition
The following diagram illustrates a plausible catalytic cycle for the organocatalyzed intramolecular aza-Michael addition.
Caption: Organocatalytic cycle for intramolecular aza-Michael addition.
Experimental Workflow for Piperidone Synthesis via Aza-Michael Addition
This diagram outlines the general laboratory workflow for the synthesis and purification of piperidones using the aza-Michael addition reaction.
Caption: General experimental workflow for piperidone synthesis.
Logical Relationship of Petrenko-Kritschenko Reaction Components
The Petrenko-Kritschenko synthesis is a multicomponent reaction. The following diagram illustrates the relationship between the reactants leading to the piperidone core.
Caption: Reactant relationships in the Petrenko-Kritschenko reaction.
References
- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,2-Dimethylpiperidin-4-one hydrochloride: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2,2-Dimethylpiperidin-4-one hydrochloride, aligning with general hazardous waste regulations for research and development facilities.
Hazard Assessment and Initial Steps
Before handling, it is crucial to assess the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, related piperidine derivatives are classified as irritants to the skin, eyes, and respiratory system.[1] Therefore, it is imperative to treat this compound as hazardous waste. Laboratory personnel should treat all waste chemicals as hazardous unless a specific determination to the contrary has been made by a qualified professional, such as an Environmental Health and Safety (EHS) officer.[2][3]
Immediate Actions:
-
Consult Your Institution's EHS Office: Your facility's EHS or safety department is the primary resource for specific disposal protocols and requirements.
-
Wear Appropriate Personal Protective Equipment (PPE): When handling the chemical for disposal, always wear:
Waste Collection and Containerization
Proper containment is the first step in the disposal process. Adherence to these guidelines prevents spills and ensures regulatory compliance.
-
Select a Suitable Container: Use a container that is compatible with this compound. The original container is often a good choice.[6] The container must be in good condition, free of leaks or rust, and have a secure, tightly-fitting lid.[6][7]
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.
-
Do Not Mix Wastes: Do not mix this compound with other incompatible waste streams. Wastes should be segregated according to their hazard class (e.g., flammable, corrosive).[6][7]
Hazardous Waste Labeling
Accurate and complete labeling is a critical regulatory requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][8]
Every hazardous waste container must be clearly labeled with:
-
The full, common chemical name : "this compound". Do not use abbreviations or chemical formulas.[8]
-
Hazard Identification : Indicate the associated hazards (e.g., Irritant, Toxic). Hazard pictograms may also be required.[9][10]
-
Generator Information : Include the name of the Principal Investigator (PI), the laboratory room number, and contact information.[8][10]
-
Date of Generation : Mark the date when the first drop of waste was added to the container.[8]
Storage and Accumulation
Designated storage areas are required for holding waste prior to its removal.
-
Satellite Accumulation Areas (SAA): Laboratories may store hazardous waste in an SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[6][9][11]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to contain any potential leaks.
-
Accumulation Time Limits: Be aware of the time limits for storing hazardous waste. Once a container is full or the regulatory time limit is reached, it must be moved to a central accumulation area or prepared for pickup.[11]
Disposal Procedure
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[8][12] The only acceptable method is through your institution's designated hazardous waste program.
-
Request a Pickup: Once your waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[3][6] This is typically done through an online form where you will list the contents of the container.
-
Professional Removal: Trained EHS staff or a licensed hazardous waste contractor will collect the waste from your laboratory for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
Spill Cleanup and Empty Containers
-
Spill Management: In case of a spill, use an inert absorbent material (such as sand or vermiculite) to soak up the chemical.[15] The contaminated absorbent material and any cleaning debris must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through the EHS office.[3][6]
-
Empty Containers: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[3][7] The resulting rinsate is considered hazardous waste and must be collected and disposed of accordingly.[3][7] After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS department.[3]
Summary of Disposal Procedures
| Aspect | Requirement | Rationale |
| Waste Classification | Treat as Hazardous Waste. | Prudent practice for chemicals with incomplete hazard data; related compounds are hazardous.[2][3] |
| Container | Compatible material, good condition, securely closed lid.[6][7] | To prevent leaks, spills, and exposure. |
| Labeling | Must include "Hazardous Waste," full chemical name, hazards, and generator details.[7][8][9] | Regulatory compliance (EPA/RCRA) and safety for handlers. |
| Storage | At or near the point of generation (SAA), segregated from incompatibles.[6][9][11] | To ensure safety, minimize risks, and comply with accumulation rules. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash.[8][12] | To prevent environmental contamination and harm to public health. |
| Final Disposal | Arrange for pickup by the institution's EHS or a licensed hazardous waste vendor.[3][6] | Ensures waste is transported and treated at a permitted facility in compliance with federal and state law.[14] |
| Spills & Rinsate | Collect all spill cleanup materials and container rinsate as hazardous waste.[3][7][15] | These materials are contaminated with the hazardous chemical and must be managed accordingly. |
Disposal Workflow Diagram
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. pfw.edu [pfw.edu]
- 3. vumc.org [vumc.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. va.gov [va.gov]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
- 13. acs.org [acs.org]
- 14. epa.gov [epa.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Protocols for Handling 2,2-Dimethylpiperidin-4-one Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2,2-Dimethylpiperidin-4-one hydrochloride, a key building block in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound, based on guidelines for similar piperidine derivatives and hydrochloride salts.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1][2][3][4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[7][8] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3][5] |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect against skin contact.[1][2][4][8] For larger scale operations, a chemical-resistant suit may be necessary.[3][5][6] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator with an acid gas cartridge is recommended if working outside of a fume hood or if dust or aerosols may be generated.[1][9][10][11] |
| Footwear | Closed-Toe Shoes | Closed-toe shoes are mandatory to protect against spills.[2][8] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2][4][9]
-
Use non-sparking tools and explosion-proof equipment, as piperidine derivatives can be flammable.[8][9][12][14][15]
-
Ground and bond containers during transfer to prevent static discharge.[8][15]
-
Wash hands thoroughly after handling the chemical.[1][3][5][7][8]
Storage:
-
Store in a tightly closed, properly labeled container.[1][9][12][13][14]
-
Keep the container in a cool, dry, and well-ventilated area.[9][12][13][14]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[8][10][13][17]
-
It is advisable to store hydrochloride salts in a secondary container to prevent leakage.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[10][13][17] Do not flush down the drain.[9][10][12][15]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, during cleanup.[3][5][7][12][17]
Disposal Plan
Chemical waste must be managed responsibly to protect the environment and comply with regulations.
-
Waste Classification: this compound waste is considered hazardous.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[10][15][18] Do not dispose of it in the sewer system.[18]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. quora.com [quora.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. expert-medicals.co.uk [expert-medicals.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. isotope.com [isotope.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
